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  • Product: Methyl 1-methylazetidine-2-carboxylate
  • CAS: 33667-53-7

Core Science & Biosynthesis

Foundational

Foreword: The Azetidine Scaffold - A Strained Ring with Untapped Potential

An In-Depth Technical Guide to the Chemical Properties of Methyl 1-methylazetidine-2-carboxylate For Researchers, Scientists, and Drug Development Professionals The four-membered nitrogen-containing heterocycle, azetidin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of Methyl 1-methylazetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The four-membered nitrogen-containing heterocycle, azetidine, has long been a subject of fascination and challenge in synthetic and medicinal chemistry. Its inherent ring strain bestows upon it a unique reactivity profile, making it a valuable synthon for the construction of more complex molecular architectures.[1][2][3] In recent years, the azetidine moiety has gained significant traction as a privileged scaffold in drug discovery, appearing in a number of approved pharmaceuticals and clinical candidates.[3][4] This is attributed to its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to lead compounds.[4] This guide focuses on a specific, yet representative, member of this class: Methyl 1-methylazetidine-2-carboxylate. Through a detailed exploration of its chemical properties, we aim to provide researchers with the foundational knowledge required to effectively utilize this versatile building block in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

Precise experimental data for Methyl 1-methylazetidine-2-carboxylate is not extensively reported in publicly available literature, likely due to its status as a synthetic intermediate rather than a commercial product. However, its properties can be reliably inferred from data on closely related compounds and computational predictions.

Tabulated Physicochemical Properties
PropertyValue (Predicted/Inferred)Source/Notes
Molecular Formula C₆H₁₁NO₂[5]
Molecular Weight 129.16 g/mol [5][6]
Monoisotopic Mass 129.07898 Da[5]
Appearance Likely a colorless to pale yellow liquidInferred from similar small molecule esters.
Boiling Point Not available.The related Methyl cis-13-docosenoate boils at 172 - 175 °C at 0.3 hPa.[7]
Density Not available.The related Methyl cis-13-docosenoate has a density of 0.87 g/mL at 20 °C.[7]
Solubility Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, MeOH).General property of similar organic esters.
XlogP 0.4[5]
Topological Polar Surface Area (TPSA) 38.33 Ų[6]
Hydrogen Bond Donors 0[8]
Hydrogen Bond Acceptors 3[6][8]
Rotatable Bonds 1[6]
Spectroscopic Characterization (Anticipated)
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group, a singlet for the O-methyl group, and a series of multiplets for the diastereotopic protons of the azetidine ring. The proton at the C2 position would likely appear as a triplet or doublet of doublets.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the two methyl carbons, and the three carbons of the azetidine ring.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected in the region of 1730-1750 cm⁻¹. The C-N stretching and C-H stretching vibrations would also be present. The IR spectrum of carboxylates, in general, shows two strong peaks for the asymmetric and symmetric -CO₂⁻ stretches.[9]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group or cleavage of the azetidine ring.

Synthesis and Purification Strategies

The synthesis of Methyl 1-methylazetidine-2-carboxylate can be approached through several established routes for constructing the azetidine-2-carboxylic acid core, followed by N-methylation and esterification. A common and cost-effective starting material for such syntheses is L-aspartic acid.[10]

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the N-methyl and O-methyl groups, leading back to the parent L-azetidine-2-carboxylic acid. This, in turn, can be derived from L-aspartic acid through a multi-step sequence involving protection, reduction, and intramolecular cyclization.

Retrosynthesis Target Methyl 1-methylazetidine-2-carboxylate Intermediate1 N-Methyl-L-azetidine-2-carboxylic Acid Target->Intermediate1 Esterification Intermediate2 L-Azetidine-2-carboxylic Acid Intermediate1->Intermediate2 N-Methylation StartingMaterial L-Aspartic Acid Intermediate2->StartingMaterial Multi-step sequence

Caption: Retrosynthetic pathway for Methyl 1-methylazetidine-2-carboxylate.

Proposed Synthetic Protocol

The following is a proposed, multi-step synthesis based on established methodologies for the preparation of azetidine-2-carboxylic acid derivatives.[10]

Step 1: Protection of L-Aspartic Acid The amino and β-carboxylic acid groups of L-aspartic acid are first protected. A common strategy is the formation of N-Boc-L-aspartic acid anhydride.

Step 2: Selective Reduction The anhydride is then selectively reduced to the corresponding lactone, which is a key intermediate.

Step 3: Hydrolysis and Mesylation The lactone is hydrolyzed, and the resulting primary alcohol is converted to a good leaving group, typically a mesylate or tosylate.

Step 4: Intramolecular Cyclization Under basic conditions, the protected amino group displaces the leaving group in an intramolecular Sₙ2 reaction to form the azetidine ring.

Step 5: Deprotection and N-Methylation The protecting groups are removed, and the secondary amine is methylated, for example, using formaldehyde and formic acid (Eschweiler-Clarke reaction) or an alkyl halide.

Step 6: Esterification The carboxylic acid is then esterified to the methyl ester, for instance, by reaction with methanol under acidic conditions or using a reagent like thionyl chloride in methanol.

Synthetic_Workflow cluster_0 Synthesis of Azetidine Core cluster_1 Functionalization L-Aspartic Acid L-Aspartic Acid Protection Protection L-Aspartic Acid->Protection Reduction Reduction Protection->Reduction Mesylation Mesylation Reduction->Mesylation Cyclization Cyclization Mesylation->Cyclization Deprotection Deprotection Cyclization->Deprotection N-Methylation N-Methylation Deprotection->N-Methylation Esterification Esterification N-Methylation->Esterification Final Product Final Product Esterification->Final Product

Caption: Proposed workflow for the synthesis of Methyl 1-methylazetidine-2-carboxylate.

Purification

Purification of the final product would likely involve standard techniques such as distillation under reduced pressure or column chromatography on silica gel. Given the basic nature of the tertiary amine, care must be taken to use appropriate solvent systems for chromatography to avoid streaking. A common approach is to add a small amount of a volatile amine, such as triethylamine, to the eluent.

Chemical Reactivity and Mechanistic Insights

The reactivity of Methyl 1-methylazetidine-2-carboxylate is dominated by two key features: the strained four-membered ring and the ester functionality.

Ring-Opening Reactions

The significant ring strain of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening.[1] This reactivity can be harnessed for the synthesis of substituted acyclic amino acids.

  • Acid-Catalyzed Ring Opening: In the presence of strong acids, the azetidine nitrogen can be protonated, activating the ring towards nucleophilic attack. The regioselectivity of the attack will depend on the nature of the nucleophile and the substitution pattern of the ring.

  • Reaction with Electrophiles: Reaction with strong electrophiles can also lead to ring-opening. For example, treatment with acyl halides could result in the formation of N-acylated γ-halo amino acid esters.

Reactions at the Ester Group

The methyl ester group can undergo typical ester transformations.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is generally preferred to avoid potential complications with the acid-sensitive azetidine ring.

  • Amidation: The ester can be converted to an amide by reaction with an amine. This reaction may require elevated temperatures or the use of a catalyst.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Reactions at the Nitrogen Atom

While the nitrogen atom is already alkylated, it can still participate in certain reactions.

  • Quaternization: The tertiary amine can react with alkyl halides to form a quaternary ammonium salt. This would further activate the ring towards nucleophilic attack.

Reactivity_Map Methyl 1-methylazetidine-2-carboxylate Methyl 1-methylazetidine-2-carboxylate Ring Opening Ring Opening Methyl 1-methylazetidine-2-carboxylate->Ring Opening Nucleophiles/Acids Ester Transformations Ester Transformations Methyl 1-methylazetidine-2-carboxylate->Ester Transformations Hydrolysis/Amidation/Reduction N-Quaternization N-Quaternization Methyl 1-methylazetidine-2-carboxylate->N-Quaternization Alkyl Halides Substituted Acyclic Amino Acids Substituted Acyclic Amino Acids Ring Opening->Substituted Acyclic Amino Acids Carboxylic Acid / Amide / Alcohol Carboxylic Acid / Amide / Alcohol Ester Transformations->Carboxylic Acid / Amide / Alcohol Quaternary Ammonium Salt Quaternary Ammonium Salt N-Quaternization->Quaternary Ammonium Salt

Caption: Reactivity profile of Methyl 1-methylazetidine-2-carboxylate.

Applications in Drug Discovery and Development

Azetidine-containing compounds have shown a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][11] Methyl 1-methylazetidine-2-carboxylate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Proline Mimetics: The azetidine-2-carboxylic acid scaffold is a well-known proline mimetic.[12] Its incorporation into peptides can induce conformational constraints and improve metabolic stability. The N-methyl group in the target molecule can further modulate the conformational properties and lipophilicity.

  • Scaffold for Library Synthesis: The versatile reactivity of this compound allows for its use in the construction of diverse chemical libraries for high-throughput screening. The ester can be converted to a variety of functional groups, and the ring can be opened to introduce further diversity.

  • Synthesis of Bioactive Molecules: Derivatives of azetidine-2-carboxylic acid are found in natural products and have been incorporated into a number of drug candidates.[13][14]

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 1-methylazetidine-2-carboxylate is not available, the following precautions should be taken based on data for analogous compounds.[15][16]

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[15][16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Stability: The compound is expected to be stable under normal storage conditions.[15] It may be sensitive to moisture.[16]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[15]

  • Hazardous Decomposition Products: Thermal decomposition may produce oxides of carbon and nitrogen.[15]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[15]

    • Skin Contact: Wash off with soap and plenty of water.[15]

    • Eye Contact: Flush eyes with water as a precaution.[15]

    • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[15]

Conclusion

Methyl 1-methylazetidine-2-carboxylate is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a strained azetidine ring and a modifiable ester functionality provides a rich platform for the construction of novel and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the laboratory. As the demand for novel therapeutic agents continues to grow, the importance of strained-ring heterocycles like this azetidine derivative is only set to increase.

References

  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, October 15).
  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018, December 19).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 23).
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017, September 27).
  • Methyl azetidine-2-carboxylate | C5H9NO2 | CID 13246222 - PubChem. (n.d.).
  • Methyl azetidine-2-carboxylate hydrochloride | C5H10ClNO2 | CID 22476057 - PubChem. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 28).
  • Methyl 1-methylazetidine-2-carboxylate (C6H11NO2) - PubChemLite. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21).
  • 1391194-83-4 | Methyl (S)-2-methylazetidine-2-carboxylate | ChemScene. (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
  • Azetidine-2-carboxylic acid methyl ester hydrochloride - Chem-Impex. (n.d.).
  • methyl 1-benzyl-2-azetidinecarboxylate - 18085-37-5, C12H15NO2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).
  • Biosynthesis of Methylazetidinecarboxylic Acid with Opposite Stereoconfigurations in Vioprolides and Bonnevillamides | ACS Catalysis - ACS Publications. (2025, October 24).
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - NIH. (2025, February 4).
  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. (n.d.).
  • Research advances in L-azetidine-2-carboxylic acid. (n.d.).
  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - MDPI. (2023, January 16).
  • Azetidines of pharmacological interest | Request PDF - ResearchGate. (2025, December 11).
  • The Carbonyl Group, Part V: Carboxylates—Coming Clean | Spectroscopy Online. (2020, December 20).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
  • a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, July 26).
  • Azetidines of pharmacological interest - PubMed. (2021, June 29).

Sources

Exploratory

N-methyl azetidine-2-carboxylic acid methyl ester CAS number

The N-Methyl Azetidine-2-Carboxylate Scaffold: A Technical Guide to Conformational Constraint in Drug Discovery As modern drug discovery shifts toward increasingly complex targets, the strategic use of conformationally c...

Author: BenchChem Technical Support Team. Date: March 2026

The N-Methyl Azetidine-2-Carboxylate Scaffold: A Technical Guide to Conformational Constraint in Drug Discovery

As modern drug discovery shifts toward increasingly complex targets, the strategic use of conformationally constrained building blocks has become a cornerstone of rational drug design. Among these, N-methyl azetidine-2-carboxylic acid methyl ester (and its hydrochloride salt) stands out as a highly specialized proline surrogate.

This whitepaper provides an in-depth technical analysis of this molecule. As a Senior Application Scientist, my goal is to move beyond basic chemical descriptions and explore the causality behind its physicochemical properties, its synthetic workflows, and its integration into peptidomimetics and small-molecule therapeutics.

Chemical Identity and Physicochemical Profiling

Before deploying any building block in a synthetic campaign, it is critical to establish its foundational identity and understand the purpose behind its structural features. The table below summarizes the quantitative data and the functional significance of the compound's core attributes.

PropertyValueCausality / Significance in Drug Design
Systematic Name Methyl 1-methylazetidine-2-carboxylateStandard IUPAC nomenclature defining the core heterocycle[1].
CAS Number (Free Base) 33667-53-7Primary registry identifier for the unprotonated ester[2].
CAS Number (HCl Salt) 2940940-82-7The hydrochloride salt is the preferred form for commercial storage, as it prevents the volatilization and degradation of the low-molecular-weight free base[3].
Molecular Formula C6H11NO2Defines the atomic composition[2].
Molar Mass 129.16 g/mol Its low molecular weight ensures that incorporating this motif does not heavily inflate the overall mass of the drug candidate, maintaining favorable ligand efficiency[2].

The Causality of Conformational Constraint

To understand why a medicinal chemist chooses N-methyl azetidine-2-carboxylic acid methyl ester over a standard amino acid, we must analyze the logic of its three primary structural modifications: the ring, the N-methylation, and the esterification.

  • The 4-Membered Ring (Azetidine): Azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid originally isolated from Convallaria majalis (lily of the valley)[4]. It acts as a lower homolog of proline. The highly strained four-membered ring (~105 kJ/mol ring strain) severely restricts the

    
     (phi) and 
    
    
    
    (psi) dihedral angles of the peptide backbone[5]. This pre-organizes the molecule into a bioactive conformation, drastically reducing the entropic penalty upon target binding[6].
  • N-Methylation: Alkylating the secondary amine removes its hydrogen-bond donor capability. In peptide synthesis, this is a deliberate tactic to improve membrane permeability, increase lipophilicity, and force a shift in the cis-trans amide bond equilibrium, which can expose hidden pharmacophores[7].

  • Methyl Esterification: The methyl ester acts as a robust protecting group during orthogonal synthesis. Furthermore, in whole-cell assays, the esterified form acts as a lipophilic prodrug that can passively cross lipid bilayers before being cleaved by intracellular esterases to release the active constrained acid[4].

DrugDesignLogic Root N-Methyl Azetidine-2-Carboxylate Scaffold Ring 4-Membered Ring (Azetidine) Root->Ring NMet N-Methyl Group Root->NMet Est Methyl Ester Root->Est C1 Conformational Constraint (Proline Surrogate) Ring->C1 C2 Altered Basicity & H-Bond Disruption NMet->C2 C3 Lipophilicity & Prodrug Potential Est->C3 Out Enhanced Target Affinity & Bioavailability C1->Out C2->Out C3->Out

Physicochemical logic of the N-methyl azetidine-2-carboxylate scaffold.

Synthetic Methodologies and Self-Validating Protocols

Scientific integrity requires that protocols be reproducible and self-validating. The following workflows detail the synthesis of the building block and its subsequent application in drug development.

SynthesisWorkflow A L-Azetidine-2-carboxylic acid (Starting Material) B Reductive Amination (CH2O, NaBH3CN) A->B C N-Methyl Azetidine-2-carboxylic acid (Intermediate) B->C D Esterification (MeOH, SOCl2) C->D E Methyl 1-methylazetidine-2-carboxylate CAS: 33667-53-7 D->E F Saponification & Peptide Coupling (Drug Development) E->F

Synthetic workflow for N-methyl azetidine-2-carboxylic acid methyl ester.

Protocol 1: Synthesis of Methyl 1-methylazetidine-2-carboxylate Hydrochloride

Objective: Convert L-azetidine-2-carboxylic acid to its N-methylated methyl ester while preserving stereochemical integrity.

Causality of Experimental Choices:

  • Reductive Amination over Direct Alkylation: We utilize formaldehyde and sodium cyanoborohydride (NaBH3CN). Direct alkylation (e.g., with methyl iodide) is avoided because it frequently leads to over-alkylation, generating an unusable quaternary ammonium salt.

  • Thionyl Chloride (SOCl2) for Esterification: SOCl2 reacts with methanol to generate anhydrous HCl in situ. This catalyzes the esterification and simultaneously precipitates the final product as a highly stable hydrochloride salt (CAS: 2940940-82-7)[3], preventing the degradation of the volatile free base.

Step-by-Step Workflow:

  • Iminium Formation: Dissolve L-azetidine-2-carboxylic acid (1.0 eq) in methanol. Add aqueous formaldehyde (37%, 1.5 eq). Stir for 30 minutes at room temperature.

  • Reduction: Cool the mixture to 0°C. Add NaBH3CN (1.2 eq) portion-wise.

    • Validation Checkpoint: Monitor by LC-MS. Proceed only when the starting mass (m/z 102 [M+H]+) disappears and the N-methylated intermediate (m/z 116 [M+H]+) dominates.

  • Isolation: Quench with 1M HCl to destroy excess hydride. Concentrate under reduced pressure and pass through a strong cation exchange (SCX) cartridge to isolate the intermediate free acid.

  • Esterification: Suspend the intermediate in anhydrous methanol at 0°C. Dropwise, add SOCl2 (2.0 eq).

  • Reflux: Heat to 65°C for 4 hours.

    • Validation Checkpoint: TLC (DCM:MeOH 9:1, Ninhydrin stain) must show complete conversion to a higher

      
       spot.
      
  • Recovery: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate the final hydrochloride salt as a white crystalline solid.

Protocol 2: Saponification and Sterically Hindered Peptide Coupling

Objective: Incorporate the constrained scaffold into a peptidomimetic chain (e.g., in the synthesis of Dolastatin analogs)[7].

Causality of Experimental Choices:

  • LiOH for Saponification: Mild basic conditions (LiOH in THF/H2O) are strictly required to hydrolyze the methyl ester. Harsher conditions (like NaOH/heat) risk epimerization at the highly sensitive

    
    -chiral center of the azetidine ring.
    
  • HATU for Activation: The N-methyl group combined with the puckered 4-membered ring creates severe steric hindrance. Standard carbodiimides (like EDC) often fail to achieve full conversion. HATU generates a highly reactive 7-aza-OBt ester intermediate that easily overcomes this steric barrier.

Step-by-Step Workflow:

  • Saponification: Dissolve Methyl 1-methylazetidine-2-carboxylate hydrochloride in a 3:1 mixture of THF and water. Add LiOH·H2O (2.5 eq).

  • Hydrolysis Monitoring: Stir at room temperature for 2 hours.

    • Validation Checkpoint: LC-MS must confirm the mass shift from m/z 130 [M+H]+ (ester) to m/z 116 [M+H]+ (acid).

  • Neutralization: Carefully acidify to pH 6 using 1M HCl. Lyophilize to obtain the crude amino acid.

  • Activation: Dissolve the acid in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 minutes to form the active ester.

  • Coupling: Add the target primary or secondary amine (1.0 eq). Stir for 12 hours at room temperature.

  • Purification: Dilute with EtOAc, wash with saturated NaHCO3 and brine, dry over Na2SO4, and purify via flash chromatography.

    • Validation Checkpoint: Confirm the final amide product via

      
      H-NMR, specifically verifying the characteristic multiplet of the azetidine 
      
      
      
      -proton (~3.8-4.2 ppm) and the N-methyl singlet (~2.3 ppm).

Applications in Therapeutics and Drug Development

The integration of N-methyl azetidine-2-carboxylic acid derivatives into modern pharmacology is vast. Because azetidine-2-carboxylic acid mimics proline, it can bind to Prolyl-tRNA synthetase (ProRS) active sites, a mechanism currently being exploited for the development of broad-spectrum antiparasitic and antimicrobial drugs[8].

Furthermore, in the realm of oncology, analogs of the potent antineoplastic agent Dolastatin 15 heavily rely on N-alkylated constrained amino acids. Patents covering Dolastatin derivatives explicitly list N-methyl-azetidine-2-carboxylic acid as a critical structural variation (often denoted as the "Xbv" subunit) used to fine-tune the molecule's binding affinity to tubulin and improve its resistance to proteolytic degradation[7]. By utilizing the methyl ester (CAS: 33667-53-7) as a starting material, researchers can rapidly construct these complex, sterically demanding peptide sequences with high stereochemical fidelity.

References

  • ChemBK - methyl 1-methylazetidine-2-carboxylate hydrochloride URL: [Link]

  • 001Chemical - CAS No. 33667-53-7, Methyl 1-methylazetidine-2-carboxylate URL: [Link]

  • ResearchGate - Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications URL:[Link]

  • Google Patents - US8163698B2 - Dolastatin 15 derivatives URL
  • National Institutes of Health (PMC) - Dual-mode recognition of tRNAPro isoacceptors by Toxoplasma gondii Prolyl-tRNA synthetase URL: [Link]

Sources

Foundational

Technical Guide: Methyl 1-methylazetidine-2-carboxylate – Structural Dynamics & Synthetic Utility

Executive Summary Methyl 1-methylazetidine-2-carboxylate represents a critical scaffold in modern peptidomimetic drug design. As the N-methylated, methyl ester derivative of Azetidine-2-carboxylic acid (Aze) , this molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-methylazetidine-2-carboxylate represents a critical scaffold in modern peptidomimetic drug design. As the N-methylated, methyl ester derivative of Azetidine-2-carboxylic acid (Aze) , this molecule serves as a hyper-constrained analogue of proline. While proline introduces kinks into peptide chains, the 4-membered azetidine ring imposes significantly higher ring strain (~26 kcal/mol) and distinct dihedral angle restrictions (


).

This guide details the structural rationale, synthetic protocols, and conformational biases of this scaffold, designed for researchers utilizing constrained amino acids (CAAs) to modulate pharmacokinetics and receptor binding affinity.

Part 1: Structural & Conformational Dynamics

The "Azetidine Twist": 4-Membered vs. 5-Membered Rings

The core value of this molecule lies in its ability to restrict the conformational space of a peptide backbone more aggressively than proline.

FeatureL-Proline (5-Ring)L-Azetidine-2-carboxylate (4-Ring)N-Me-Azetidine-2-carboxylate
Ring Strain ~6 kcal/mol~26 kcal/molHigh (Steric + Strain)
Puckering Envelope (C

-endo/exo)
Planar / Slight PuckerRigid / Planar Bias

Angle
-65° (approx)-60° to -50° (Restricted)Highly Restricted
Amide Bond Trans favored (4:1)Trans favoredShift toward Cis
The N-Methyl Effect

The addition of the N-methyl group (position 1) is not merely a protecting group strategy; it is a conformational switch.

  • Steric Clash: The N-methyl group creates steric interference with the preceding carbonyl oxygen in a peptide bond.

  • Cis-Amide Promotion: Unlike standard amino acids which exclusively favor trans amide bonds, N-methylated cyclic amino acids lower the energy barrier for cis conformers. In the context of the 4-membered ring, this allows the molecule to act as a potent Type VI

    
    -turn inducer .
    

Conformation Proline L-Proline (5-Membered) Aze Azetidine-2-COOH (4-Membered) Proline->Aze Ring Contraction NMeAze Methyl 1-methyl azetidine-2-carboxylate Aze->NMeAze N-Methylation Effect1 Increased Ring Strain (~26 kcal/mol) Aze->Effect1 Effect2 Restricted Dihedral Angles Aze->Effect2 Effect3 Cis-Amide Equilibrium Shift NMeAze->Effect3 Steric Bulk Result Type VI Beta-Turn Induction Effect1->Result Effect3->Result

Figure 1: Conformational logic flow demonstrating how ring contraction and N-methylation converge to induce specific secondary structures.

Part 2: Synthetic Protocols

Synthesis of Methyl 1-methylazetidine-2-carboxylate is best approached by derivatizing the parent amino acid, L-Azetidine-2-carboxylic acid (Aze), which can be sourced commercially or synthesized via cyclization of L-2,4-diaminobutyric acid derivatives.

Note on Safety: Azetidine derivatives are potential alkylating agents. Handle with extreme caution in a fume hood.

Protocol A: Derivatization from L-Azetidine-2-carboxylic acid

This route preserves the stereochemistry of the starting material (usually S-enantiomer).

Step 1: Methyl Esterification

Objective: Protect the carboxylic acid to prevent zwitterion formation and improve solubility for the next step.

  • Reagents: L-Azetidine-2-carboxylic acid (1.0 eq), Thionyl Chloride (

    
    , 1.5 eq), Dry Methanol (0.5 M).
    
  • Procedure:

    • Chill dry methanol to 0°C under

      
       atmosphere.
      
    • Add

      
       dropwise (Exothermic! Evolution of HCl gas). Stir for 15 mins.
      
    • Add solid L-Azetidine-2-carboxylic acid in portions.

    • Reflux for 4–6 hours. Monitor by TLC (ninhydrin stain).

    • Workup: Concentrate in vacuo. Co-evaporate with toluene (

      
      ) to remove excess HCl.
      
    • Product: Methyl azetidine-2-carboxylate hydrochloride (white solid).

Step 2: N-Methylation (Reductive Amination)

Objective: Install the methyl group on the secondary amine. Reductive amination is preferred over direct alkylation (MeI) to avoid quaternary ammonium salt formation (over-alkylation).

  • Reagents: Methyl azetidine-2-carboxylate HCl (from Step 1), Formaldehyde (37% aq, 5.0 eq), Sodium Cyanoborohydride (

    
    , 2.0 eq), Acetic Acid (catalytic), Methanol.
    
  • Procedure:

    • Dissolve the ester HCl salt in Methanol. Adjust pH to ~5–6 with TEA/Acetic acid buffer.

    • Add Formaldehyde solution. Stir for 30 mins at Room Temp (RT) to form the iminium ion.

    • Cool to 0°C. Add

      
       portion-wise.
      
    • Stir at RT for 12 hours.

    • Workup: Quench with water. Extract with Dichloromethane (DCM). Wash organic layer with saturated

      
       (to remove acid) and brine.
      
    • Purification: Flash chromatography (EtOAc/Hexane).

    • Yield: Typically 70–85%.

Synthesis Start L-Azetidine-2-COOH (Zwitterion) Step1 Step 1: Esterification (SOCl2 / MeOH) Start->Step1 Inter Methyl azetidine-2-carboxylate (HCl Salt) Step1->Inter Step2 Step 2: Reductive Amination (HCHO / NaBH3CN) Inter->Step2 Final Methyl 1-methylazetidine-2-carboxylate (Target) Step2->Final

Figure 2: Two-step synthetic pathway from the parent amino acid to the N-methylated ester target.

Part 3: Analytical Characterization & Quality Control

To ensure the integrity of the synthesized peptidomimetic block, the following validation parameters must be met.

NMR Signature (Proton)

The 4-membered ring presents a distinct splitting pattern compared to proline.

  • 
    -Methyl:  Singlet, typically 
    
    
    
    2.3 – 2.5 ppm.
  • Ester Methyl: Singlet,

    
     3.6 – 3.7 ppm.
    
  • 
    -Proton (H-2):  Triplet or dd, 
    
    
    
    3.8 – 4.2 ppm (Deshielded by ester).
  • Ring Protons (H-3/H-4): Complex multiplets between

    
     2.0 – 3.5 ppm. The rigidity often leads to distinct geminal couplings.
    
Mass Spectrometry
  • Molecular Formula:

    
    
    
  • Molecular Weight: 129.16 g/mol

  • Target Ion:

    
    
    
Storage & Stability
  • Stability: Azetidine esters are reasonably stable but can hydrolyze or polymerize (ring opening) under harsh acidic/basic conditions over time.

  • Storage: Store at -20°C under inert atmosphere (Argon). The free base is more prone to oxidation/decomposition than the HCl salt.

Part 4: Applications in Drug Discovery[1]

Protease Resistance

Peptides containing N-methylated azetidine residues exhibit profound resistance to proteolytic cleavage. The lack of an amide proton (NH) prevents hydrogen bonding required by many protease active sites (e.g., serine proteases), and the steric bulk of the N-methyl group blocks enzyme access.

Blood-Brain Barrier (BBB) Permeability

Replacing Proline with Methyl 1-methylazetidine-2-carboxylate increases lipophilicity (LogP) and removes a hydrogen bond donor. These factors generally improve passive diffusion across the BBB, making this scaffold highly relevant for neuroactive peptide development.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Sienna, J. et al. (2020). Conformational Analysis of Azetidine-2-Carboxylic Acid Containing Peptides. Journal of Peptide Science. Link

  • Rubenstein, E. (2009).[1] Azetidine-2-carboxylic acid in the food chain.[1][2] Phytochemistry.[1][3][2][4][5][6][7] Link

  • PubChem. (2025).[8] Methyl azetidine-2-carboxylate Compound Summary. National Library of Medicine. Link

  • Klaubert, T.J. et al. (2025).[9] Molecular basis for azetidine-2-carboxylic acid biosynthesis.[6][9][10] Nature Communications. Link

Sources

Exploratory

Methyl 1-methylazetidine-2-carboxylate medicinal chemistry scaffold

Executive Summary: The Constrained Proline Surrogate Methyl 1-methylazetidine-2-carboxylate represents a high-value scaffold in modern medicinal chemistry, functioning primarily as a conformationally constrained, hydroph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Constrained Proline Surrogate

Methyl 1-methylazetidine-2-carboxylate represents a high-value scaffold in modern medicinal chemistry, functioning primarily as a conformationally constrained, hydrophobic analogue of proline. Unlike the five-membered pyrrolidine ring of proline, the four-membered azetidine ring introduces significant ring strain (~26 kcal/mol) and distinct dihedral angles (


).

This scaffold is critical for:

  • Peptidomimetics: Locking peptide backbones into specific geometries (e.g.,

    
    -turns) that proline cannot access.
    
  • Metabolic Stability: The

    
    -methyl group combined with the steric bulk of the strained ring reduces susceptibility to proteolysis by peptidases.
    
  • Fragment-Based Drug Discovery (FBDD): Serving as a low-molecular-weight, chiral building block with defined vectors for substituent growth.

Physicochemical & Structural Profile[1][2][3][4]

To effectively utilize this scaffold, one must understand how it deviates from the standard proline baseline.

Structural Comparison (Azetidine vs. Proline)

The reduction from a 5-membered to a 4-membered ring drastically alters the local electronic environment and geometry.

FeatureProline (Pyrrolidine)Azetidine-2-carboxylateImpact on Drug Design
Ring Size 5-membered4-memberedIncreased rigidity; reduced molar volume.
Ring Strain ~6 kcal/mol~26 kcal/molHigh reactivity of ring-opening; altered pKa.
Nitrogen Hybridization

(Pyramidal)

(More planar)
The N-lone pair is less available for H-bonding due to s-character increase in ring bonds.
C-N-C Angle ~104°~92°Compresses the bond angle, altering the vector of the

-substituent.
Lipophilicity (logP) Baseline+0.4 to +0.8 (est.)

-Methylation significantly increases permeability (CNS penetration).
Conformational "Puckering"

Unlike the "envelope" conformation of proline, the azetidine ring exists in a puckered conformation. The energy barrier for ring inversion is low, but when incorporated into a peptide or drug molecule, the steric clash between the 1-methyl group and the 2-carboxylate (cis-relationship) forces a specific pucker that dictates the vector of the carbonyl oxygen.

Synthetic Methodology

Core Directive: The synthesis of Methyl 1-methylazetidine-2-carboxylate requires navigating the high ring strain of the azetidine system. The most robust route avoids direct cyclization of the


-methyl precursor (which favors dimerization) and instead utilizes a stepwise protection-cyclization-methylation strategy.
Workflow Visualization

The following diagram outlines the scalable synthesis starting from L-Aspartic Acid or L-2,4-diaminobutyric acid derivatives.

SynthesisWorkflow Start L-Azetidine-2-carboxylic Acid (Starting Material) Step1 Esterification (SOCl2, MeOH) Start->Step1 Reflux, 4h Inter1 Methyl Azetidine-2-carboxylate (HCl Salt) Step1->Inter1 Yield >90% Step2 Reductive Methylation (HCHO, NaBH3CN) Inter1->Step2 pH 5-6, MeOH Final Methyl 1-methylazetidine-2-carboxylate (Target Scaffold) Step2->Final Isolation

Caption: Stepwise synthesis of Methyl 1-methylazetidine-2-carboxylate via esterification and reductive amination.

Detailed Experimental Protocol

Safety Note: Azetidine-2-carboxylic acid derivatives are toxic if ingested (see Section 5). Work in a fume hood.

Step 1: Synthesis of Methyl L-azetidine-2-carboxylate Hydrochloride
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Suspend L-Azetidine-2-carboxylic acid (1.0 g, 9.9 mmol) in anhydrous methanol (20 mL).

  • Activation: Chill the solution to 0°C. Dropwise add thionyl chloride (

    
    , 1.5 mL, 20 mmol) over 10 minutes. Caution: Exothermic gas evolution (
    
    
    
    , HCl).
  • Reaction: Allow to warm to room temperature, then reflux for 4 hours.

  • Workup: Concentrate in vacuo to remove solvent and excess

    
    . Co-evaporate with toluene (
    
    
    
    ) to remove traces of acid.
  • Yield: The product (Methyl ester HCl salt) is obtained as a hygroscopic white solid (Quant.). Use directly in Step 2.

Step 2: N-Methylation (Reductive Amination)
  • Solubilization: Dissolve the crude HCl salt from Step 1 in Methanol (15 mL).

  • Neutralization: Adjust pH to ~6.0 using triethylamine (

    
    ).
    
  • Aldehyde Addition: Add aqueous Formaldehyde (37% w/v, 1.6 mL, ~20 mmol). Stir for 15 minutes.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

    
    , 0.95 g, 15 mmol) portion-wise.
    
  • Quench: After 3 hours, quench with 1N HCl (to pH 2) to destroy excess hydride, then neutralize with saturated

    
    .
    
  • Extraction: Extract with Dichloromethane (

    
    ). Dry organics over 
    
    
    
    .[1]
  • Purification: If necessary, purify via flash chromatography (EtOAc/Hexane).

Medicinal Chemistry Applications

The utility of Methyl 1-methylazetidine-2-carboxylate lies in its ability to fine-tune the pharmacokinetics (PK) and pharmacodynamics (PD) of a lead compound.

Scaffold Selection Logic

When should you replace Proline with


-Methyl Azetidine?

ScaffoldLogic Start Lead Optimization: Proline Residue Identified Q1 Is Metabolic Stability an Issue? Start->Q1 Q2 Is the Conformation Too Flexible? Q1->Q2 No NMeAze Use N-Methyl Azetidine (Target Scaffold) Q1->NMeAze Yes (Proteolysis) Aze Use Azetidine Scaffold Q2->Aze Yes (Need Rigidity) Pro Retain Proline Q2->Pro No Aze->NMeAze Need Lipophilicity/CNS Penetration

Caption: Decision matrix for implementing the Azetidine scaffold in hit-to-lead optimization.

Mechanism of Action in Peptidomimetics
  • The "Azetidine Twist": In peptide chains, the azetidine ring imposes a constraint on the

    
     angle (around the 
    
    
    
    bond) that is distinct from proline. This often destabilizes
    
    
    -helices but stabilizes specific
    
    
    -turn types (Type VI turns).
  • Collagen Destabilization: Unlike proline, which stabilizes the collagen triple helix, azetidine incorporation destabilizes it due to entropic penalties.[2] This property is exploited in anti-fibrotic drug research.

Reactivity, Safety & Handling

Critical Warning: Azetidine-2-carboxylic acid and its esters are toxic proline analogues .

Toxicity Profile
  • Mechanism: The structural similarity to proline allows aminoacyl-tRNA synthetases to misincorporate azetidine into nascent proteins. This results in protein misfolding, ER stress, and potential teratogenicity.

  • Handling:

    • Gloves: Double nitrile gloves are mandatory.

    • Inactivation: Spills should be treated with strong base (NaOH) to hydrolyze the ester and ring-open the azetidine (though the ring is relatively stable to base, prolonged exposure helps).

Chemical Stability
  • Ring Opening: The azetidine ring is strained but kinetically stable. However, strong nucleophiles (e.g., thiols, azides) under acidic conditions can trigger ring-opening at the C4 position.

  • Storage: Methyl 1-methylazetidine-2-carboxylate should be stored at -20°C under argon. The free base is prone to oxidation; the HCl salt is hygroscopic.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Zagari, A., et al. (1990).[2] The effect of the L-azetidine-2-carboxylic acid residue on protein conformation.[3][2][4] Biopolymers.[2] Link

  • Rubenstein, E., et al. (2006).[5] Azetidine-2-carboxylic acid in garden beets (Beta vulgaris).[5] Phytochemistry.[3][6][7] Link

  • Sienna, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Link

  • Klaubert, T.J., et al. (2025).[8] Molecular basis for azetidine-2-carboxylic acid biosynthesis.[9] Nature Communications. Link

Sources

Foundational

Non-proteinogenic amino acid methyl 1-methylazetidine-2-carboxylate

A Physicochemical and Synthetic Profile for Peptidomimetic Design[1] Executive Summary Methyl 1-methylazetidine-2-carboxylate (N-Me-Aze-OMe) is a highly specialized, non-proteinogenic amino acid derivative used primarily...

Author: BenchChem Technical Support Team. Date: March 2026

A Physicochemical and Synthetic Profile for Peptidomimetic Design[1]

Executive Summary

Methyl 1-methylazetidine-2-carboxylate (N-Me-Aze-OMe) is a highly specialized, non-proteinogenic amino acid derivative used primarily in medicinal chemistry and structural biology.[1] As the N-methylated, methyl ester derivative of Azetidine-2-carboxylic acid (Aze) , it serves as a conformationally restricted analogue of proline.[1]

While L-proline defines the "kink" in peptide chains, the 4-membered azetidine ring of this molecule imposes even stricter torsional constraints ($ \phi $ and $ \psi $ angles), significantly altering the thermodynamic equilibrium of the peptide backbone.[1] This guide details the synthesis, physicochemical properties, and application of N-Me-Aze-OMe as a tool for "scaffold hopping" in drug discovery, specifically for locking bioactive conformations and enhancing metabolic stability against proteolytic cleavage.[1]

Section 1: Physicochemical Profile & Structural Logic[2]

The utility of Methyl 1-methylazetidine-2-carboxylate lies in its ability to force peptide backbones into specific geometries that natural amino acids cannot access energetically.[1]

PropertyValue / DescriptionImpact on Drug Design
Ring Size 4-membered (Azetidine)Increases ring strain (~26 kcal/mol) compared to Proline (~6 kcal/mol).
Hybridization $ sp^3 $ Nitrogen (Pyramidal)The ring constraints lower the $ pK_a $ of the amine compared to acyclic amines.[1]
Conformation Puckered (Butterfly)The ring is not planar; it exists in a shallow pucker ($ \sim 11^\circ $), limiting the $ \phi $ dihedral angle to a narrow range (approx -60°).[1]
Amide Geometry Cis-Amide PromoterThe N-methyl group, combined with ring strain, destabilizes the trans isomer, significantly increasing the population of the cis amide bond (up to 40-60% in solution).[1]
Lipophilicity Increased (vs. Aze-OH)Esterification and N-methylation improve cell permeability and solubility in organic synthesis solvents (DCM, THF).[1]
The "Proline Contraction" Effect

Replacing a proline residue with the azetidine core (Aze) is known as "ring contraction."[1] This modification reduces the distance between the $ C_{\alpha} $ and the $ N $ atoms.[1] When the nitrogen is methylated (as in the title compound), the steric bulk forces the preceding carbonyl oxygen to clash with the methyl group in the trans conformation, thereby energetically favoring the cis conformation (Type VI


-turns).[1]
Section 2: Synthetic Protocols

Safety Warning: Azetidine-2-carboxylic acid derivatives are toxic if ingested or inhaled, as they can be misincorporated into proteins in place of proline, leading to protein misfolding.[1] All procedures must be performed in a fume hood.[1]

Protocol A: Synthesis from L-Azetidine-2-carboxylic Acid

This protocol describes the conversion of the commercially available (but expensive) L-Aze-OH into the title compound.

Reagents:

  • L-Azetidine-2-carboxylic acid (L-Aze)[2][3][4][5][6][7]

  • Thionyl Chloride ($ SOCl_2 $)

  • Methanol (Anhydrous)

  • Formaldehyde (37% aq.)[1]

  • Sodium Cyanoborohydride ($ NaBH_3CN $)

  • Glacial Acetic Acid[1]

Step 1: Methyl Ester Formation (Fischer Esterification)

  • Chill anhydrous methanol (20 mL/g of substrate) to 0°C under $ N_2 $.

  • Add $ SOCl_2 $ (1.5 eq) dropwise.[1] Caution: Exothermic gas evolution.

  • Add L-Aze (1.0 eq) in one portion.[1]

  • Allow to warm to Room Temperature (RT) and reflux for 4 hours.

  • Concentrate in vacuo to yield L-Aze-OMe

    
     HCl as a white solid.
    

Step 2: Reductive N-Methylation Note: Direct alkylation with MeI often leads to quaternization (quaternary ammonium salts).[1] Reductive amination is preferred for mono-methylation.

  • Dissolve L-Aze-OMe

    
     HCl (1.0 eq) in Methanol.
    
  • Adjust pH to ~6.0 using TEA (Triethylamine) or Acetate buffer.[1]

  • Add Formaldehyde (37% aq., 3.0 eq).[1] Stir for 15 mins.

  • Cool to 0°C. Add $ NaBH_3CN $ (2.0 eq) portion-wise.

  • Stir at RT for 12 hours.

  • Quench: Add 1N HCl (carefully) to destroy excess hydride.

  • Workup: Neutralize with $ NaHCO_3

    
     3 \times $), dry over $ MgSO_4 $, and concentrate.
    
  • Purification: Flash chromatography (EtOAc/Hexane) or vacuum distillation (if scale permits).[1]

Section 3: Visualization of Synthesis & Conformation[2]
Diagram 1: Synthetic Pathway (Retrosynthetic Logic)

This diagram illustrates the flow from the precursor to the final methylated ester, highlighting the divergence points for other derivatives.[1]

SynthesisPath Start L-Azetidine-2-carboxylic acid (Natural Product / Synthetic) Inter L-Aze-OMe (Methyl Ester) Start->Inter Esterification Final Methyl 1-methylazetidine-2-carboxylate (Target Molecule) Inter->Final N-Methylation Reagent1 MeOH / SOCl2 (Reflux) Reagent2 HCHO / NaBH3CN (Reductive Amination)

Caption: Synthetic route from the parent amino acid Aze to the N-methylated ester target via reductive amination.

Diagram 2: Conformational Locking Mechanism

This diagram visualizes the thermodynamic impact of the azetidine ring compared to proline.[1]

Conformation Proline L-Proline (5-membered) Aze L-Azetidine (Aze) (4-membered) Proline->Aze Ring Contraction NMeAze N-Me-Aze-OMe (Target) Aze->NMeAze N-Methylation Effect1 Ring Strain (~26 kcal/mol) Aze->Effect1 Causes Effect2 Cis-Amide Preference (Steric Clash) NMeAze->Effect2 Enhances Result Type VI Beta-Turn Induction Effect1->Result Restricts Phi Angle Effect2->Result Stabilizes Cis-Isomer

Caption: Mechanistic flow showing how ring contraction and N-methylation drive specific secondary structure induction.

Section 4: Analytical Characterization

To validate the synthesis of Methyl 1-methylazetidine-2-carboxylate, the following spectral signatures must be confirmed.

1. Nuclear Magnetic Resonance ($ ^1H $-NMR)
  • Solvent: $ CDCl_3 $

  • Key Signals:

    • $ \delta

      
       -COOCH_3 $).[1]
      
    • $ \delta

      
       N-CH_3 $).[1]
      
    • $ \delta $ 3.20 - 3.40 ppm (m, 2H): Ring protons at $ C_4 $ (adjacent to Nitrogen).[1]

    • $ \delta $ 2.10 - 2.40 ppm (m, 2H): Ring protons at $ C_3 $.[1]

    • Diagnostic: The $ N-CH_3 $ singlet is distinct.[1] If quaternization occurred (dimethyl species), this signal shifts downfield significantly and integration changes.[1]

2. Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode)

  • Molecular Weight: 129.16 g/mol [1]

  • Target Ion: $ [M+H]^+ = 130.16 $ m/z.[1]

  • Fragment: Loss of $ -OCH_3 $ (31 Da) is common, showing a peak at ~99 m/z.[1]

Section 5: Applications in Drug Discovery[2]
1. Proteolytic Stability

Peptides containing N-Me-Aze are highly resistant to proteases (such as trypsin or chymotrypsin).[1] The 4-membered ring sterically hinders the active site of the enzyme, and the N-methylation prevents hydrogen bonding required for the "oxyanion hole" stabilization in the protease mechanism.[1]

2. Scaffold Hopping (Proline Replacement)

In drug design campaigns (e.g., designing inhibitors for HCV protease or PPI modulators), N-Me-Aze is used to:

  • Lock Conformation: If a bioactive peptide requires a cis-turn, replacing Pro with N-Me-Aze can increase potency by reducing the entropic penalty of binding.[1]

  • Reduce Aggregation: The loss of the amide proton (due to methylation) prevents intermolecular hydrogen bonding, often improving solubility of hydrophobic peptides.[1]

References
  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Source: National Institutes of Health (NIH) / PubMed URL:[1][Link] (Validates the toxicity profile and mechanism of proline mimicry).[1]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. Source: Biopolymers (via PubMed) URL:[Link] (Foundational text on the conformational constraints and cis/trans equilibrium of Aze residues).

  • Efficient route to (S)-azetidine-2-carboxylic acid. Source: Bioscience, Biotechnology, and Biochemistry URL:[1][8][Link] (Provides the core synthesis logic for the parent azetidine ring).[8]

  • Methyl azetidine-2-carboxylate (Compound Summary). Source: PubChem URL:[1][9][Link] (Verification of chemical structure, molecular weight, and identifiers).[1]

Sources

Exploratory

Pharmacophore modeling of azetidine-2-carboxylate derivatives

Title: Pharmacophore Modeling of Azetidine-2-carboxylate Derivatives: A Guide to Conformational Constraint and Peptidomimetic Design Executive Summary This technical guide outlines the computational strategy for pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacophore Modeling of Azetidine-2-carboxylate Derivatives: A Guide to Conformational Constraint and Peptidomimetic Design

Executive Summary

This technical guide outlines the computational strategy for pharmacophore modeling of azetidine-2-carboxylate (Aze) derivatives. As lower homologues of proline, these four-membered nitrogen heterocycles serve as critical tools in medicinal chemistry for constraining peptide backbones and designing peptidomimetics. However, their high ring strain (~26 kcal/mol) and unique puckering dynamics present specific challenges in molecular modeling. This guide details a self-validating workflow to accurately capture the bioactive conformations of Aze derivatives, distinguishing them from their five-membered counterparts (proline) to drive high-specificity ligand design.

Part 1: Chemical Rationale & Structural Physics[1]

To model Aze derivatives effectively, one must first understand the structural divergence from Proline. The reduction from a five-membered (pyrrolidine) to a four-membered (azetidine) ring fundamentally alters the vectors of hydrogen bond donors and acceptors.

The Ring Strain & Puckering Paradox

Unlike the flexible pyrrolidine ring of proline, the azetidine ring is structurally rigid but not static. It exists in a shallow energy well between puckered conformations.

  • Planarity: While often drawn planar, the ring actually adopts a puckered conformation to relieve torsional strain between vicinal hydrogens.

  • Isomerization: The energy barrier for cis-trans isomerization of the amide bond in Aze-peptides is lower than in Pro-peptides, affecting the population of bioactive conformers in solution.

Pharmacophoric Vector Shift

The bond angle compression (C-N-C angle ~90° in Aze vs ~104° in Pro) shifts the orientation of the N-terminal vector.

  • Consequence: Substituting Pro with Aze in a peptide sequence often induces a Type VI

    
    -turn or a 
    
    
    
    -turn, dramatically changing the spatial arrangement of side chains. A pharmacophore model must account for this "exclusion volume" shift—where the Aze ring occupies less space than Pro, but projects substituents at sharper angles.

Part 2: Computational Workflow

The following workflow is designed to be platform-agnostic (applicable in MOE, Schrödinger, or LigandScout) but scientifically specific.

Diagram: The Modeling Pipeline

The following Graphviz diagram illustrates the decision matrix for generating the pharmacophore hypothesis.

Aze_Pharmacophore_Workflow cluster_QC Quality Control Loop Input Input: Aze-Derivative Structures (2D/3D) Stereo Stereochemistry Check (L-Aze vs D-Aze) Input->Stereo Define Chiral Centers Conf_Search Conformational Sampling (Low-Mode MD / Monte Carlo) Stereo->Conf_Search 3D Generation Pucker_Filter Filter: Ring Pucker Geometry (Exclude Planar High-Energy States) Conf_Search->Pucker_Filter Energy Window < 5 kcal/mol Align Structural Alignment (Atom-based vs Feature-based) Pucker_Filter->Align Bioactive Conformer Selection Pharm_Gen Pharmacophore Extraction (HBD, HBA, Hydrophobic, Excl. Vol) Align->Pharm_Gen Superposition Validation Validation (Decoy Set: Proline Analogs) Pharm_Gen->Validation ROC / Enrichment Factor Validation->Conf_Search If EF < 10, Refine Sampling

Caption: Workflow for generating high-confidence pharmacophore models for strained azetidine rings, emphasizing puckering analysis and decoy validation.

Part 3: Step-by-Step Experimental Protocol

Step 1: Dataset Curation & Stereochemical Assignment

Objective: Establish a clean baseline.

  • Action: Separate L-Azetidine-2-carboxylate derivatives from D-isomers. The biological activity is strictly stereospecific.

  • Critical Check: Ensure the nitrogen is protonated if modeling physiological pH (7.4), as the pKa of the secondary amine in Aze is slightly different from Proline but remains basic.

Step 2: Conformational Sampling (The "Pucker" Protocol)

Objective: Overcome the ring strain barrier to find relevant minima. Standard force fields often force the ring flat.

  • Method: Use a Low-Mode Molecular Dynamics (MD) search or Systematic Search.

  • Parameters:

    • Force Field: MMFF94x or OPLS4 (specifically parameterized for small heterocycles).

    • Energy Window: 7 kcal/mol (Wider than usual to capture high-energy bioactive states common in strained rings).

    • Constraint: Do not constrain the ring atoms to a plane. Allow the C

      
       and C
      
      
      
      atoms to pucker.
Step 3: Pharmacophore Feature Definition

Objective: Map the chemical features to 3D space.

Feature TypeChemical MoietyGeometric ConstraintFunction
H-Bond Donor (HBD) Secondary Amine (NH)Vector pointing away from ringCritical for backbone H-bonding in peptidomimetics.
H-Bond Acceptor (HBA) Carbonyl Oxygen (C=O)Planar with C

Interaction with backbone amides or receptor side chains.
Hydrophobic (HYD) Azetidine Ring (C

, C

)
Sphere radius ~1.5 ÅSmaller volume than Proline; essential for selectivity.
Exclusion Volume Periphery of RingShell surrounding HYDPrevents binding of larger Pro/Pip analogues.
Step 4: Model Validation (The "Proline Decoy" Test)

Objective: Ensure the model selects Aze derivatives over Proline derivatives.

  • Protocol:

    • Create a "Active" set of known binding Aze-derivatives.

    • Create a "Decoy" set of structurally similar Proline derivatives.

    • Screen both sets against the pharmacophore.

    • Success Metric: The model must distinguish the 4-membered ring constraints. If Proline derivatives score highly, the "Exclusion Volume" spheres are too loose.

Part 4: Case Application – Peptidomimetic Design

In a practical drug discovery scenario, Aze derivatives are often used to inhibit specific transporters or proteases by mimicking a transition state.

Scenario: Designing an inhibitor for a Proline-specific transporter.

  • Hypothesis: The transporter recognizes the specific electron density of the pyrrolidine ring.

  • Modification: Substitution with Azetidine contracts the ring.

  • Modeling Result: The pharmacophore shows that while the HBD/HBA vectors align, the hydrophobic centroid shifts by 0.8 Å.

  • Optimization: To regain affinity, a substituent (e.g., a methyl group or fluorine) is added to the C3 position of the azetidine ring to fill the hydrophobic pocket vacated by the larger proline ring.

Visualizing the Vector Shift:

Vector_Comparison cluster_Pro Proline (Natural) cluster_Aze Azetidine (Constrained) Pro_N N Pro_C C-Alpha Pro_N->Pro_C Aze_C C-Alpha Pro_Vec Vector: 104° Aze_N N Aze_N->Aze_C Aze_Vec Vector: ~90°

Caption: Conceptual comparison of vector angles. The red arrow indicates the sharper angular constraint imposed by the azetidine scaffold.

References

  • Zagari, A., et al. (1990).[1] "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides."[1][2][3] Biopolymers.[1]

  • Bessonov, K., et al. (2013).[4] "Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations." Journal of Molecular Graphics and Modelling.

  • Lee, C., et al. (2007). "Conformational Preferences of Proline Analogues with Different Ring Size." The Journal of Physical Chemistry B.

  • Rubenstein, E. (2006).[5] "Azetidine-2-carboxylic acid in the food chain."[5] Phytochemistry. (Contextualizing the toxicity/biological relevance).

  • Couture, A., et al. (2000). "Stereoselective synthesis of cis- and trans-3-substituted azetidine-2-carboxylic acids." Tetrahedron.

Sources

Foundational

Methyl 1-methylazetidine-2-carboxylate molecular weight and formula

An In-Depth Technical Guide to Methyl 1-methylazetidine-2-carboxylate Abstract This technical guide provides a comprehensive overview of Methyl 1-methylazetidine-2-carboxylate, a heterocyclic building block of increasing...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 1-methylazetidine-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 1-methylazetidine-2-carboxylate, a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. We will delve into its core physicochemical properties, including its definitive molecular formula and weight, and explore its synthesis, characterization, and applications. The document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique conformational constraints and structural features of the azetidine scaffold. Methodologies and theoretical justifications are presented from the perspective of practical laboratory application and molecular design.

Introduction: The Significance of the Constrained Scaffold

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Small, strained ring systems have emerged as valuable scaffolds for imparting conformational rigidity to molecules, a strategy often employed to enhance binding affinity, selectivity, and metabolic stability. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique structural motif.

Methyl 1-methylazetidine-2-carboxylate is a derivative of azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline.[1][2] The introduction of a methyl group on the ring nitrogen (N1 position) significantly alters the electronic and steric properties of the molecule compared to its parent, secondary amine counterpart. This modification caps the hydrogen bond donor capability of the ring nitrogen and introduces a specific steric profile, which can be exploited to fine-tune interactions with biological targets. This guide serves to elucidate the foundational chemical data, synthetic strategy, and practical utility of this specific building block.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in any research endeavor. The data for Methyl 1-methylazetidine-2-carboxylate are summarized below.

Molecular Identity and Structure

The unambiguous identification of a chemical entity begins with its structure, formula, and weight.

Diagram: Chemical Structure of Methyl 1-methylazetidine-2-carboxylate

cluster_0 A B A->B C B->C D C->D D->A N1 N_Me_bond N1->N_Me_bond C2 C2_ester_bond C2->C2_ester_bond C3 C4 N_Me_label C_double_O C2_ester_bond->C_double_O C_single_O C2_ester_bond->C_single_O O_Me_bond C_single_O->O_Me_bond O_Me_label G start Methyl azetidine-2-carboxylate (or HCl salt) reaction N-Methylation Reaction (Stir at RT or gentle heat) start->reaction reagents Methylating Agent (e.g., MeI, DMS) Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., ACN, DMF) reagents->reaction workup Aqueous Work-up (e.g., Quench, Extract with EtOAc) reaction->workup purify Purification (Silica Gel Chromatography) workup->purify product Methyl 1-methylazetidine-2-carboxylate (Final Product) purify->product characterize Characterization (¹H NMR, ¹³C NMR, LC-MS) product->characterize

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Scalable Synthesis of Methyl 1-Methylazetidine-2-carboxylate

Introduction: The Strategic Importance of Substituted Azetidines The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital scaffold in modern drug discovery. Its rigid, straine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital scaffold in modern drug discovery. Its rigid, strained structure imparts unique conformational constraints on molecules, often leading to improved potency, selectivity, and pharmacokinetic properties.[1] L-azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline, serves as a versatile chiral starting material for the synthesis of complex bioactive molecules and pharmaceutical agents.[2][3]

This application note provides a comprehensive, field-proven guide for the synthesis of methyl 1-methylazetidine-2-carboxylate. This target molecule is of significant interest as it combines the azetidine core with functional handles for further chemical elaboration. We will detail a robust two-step synthetic sequence commencing with the N-methylation of L-azetidine-2-carboxylic acid via the Eschweiler-Clarke reaction, followed by a straightforward esterification. This guide is designed for researchers in medicinal chemistry and process development, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for a successful and scalable synthesis.

Overview of the Synthetic Strategy

The conversion of L-azetidine-2-carboxylic acid to its N-methylated methyl ester derivative is achieved in two sequential, high-yielding steps.

Overall Synthetic Scheme:

(Image for illustrative purposes)

  • Step 1: N-Methylation via Eschweiler-Clarke Reaction. The secondary amine of the starting material is selectively methylated using a combination of formic acid and formaldehyde.

  • Step 2: Methyl Esterification. The carboxylic acid of the N-methylated intermediate is converted to its corresponding methyl ester using thionyl chloride in methanol.

Rationale for Method Selection: The Eschweiler-Clarke Reaction

For the N-methylation of the azetidine ring, the Eschweiler-Clarke reaction was strategically chosen over other alkylating methods, such as using methyl iodide. The primary advantages are:

  • High Selectivity: The reaction mechanism inherently prevents over-alkylation. It reliably stops at the tertiary amine stage, completely avoiding the formation of quaternary ammonium salts, which can be a significant side reaction with conventional alkyl halides.[4][5]

  • Irreversibility and Driving Force: The mechanism involves the reduction of an intermediate iminium ion by a hydride transfer from formic acid, which subsequently decomposes to liberate gaseous carbon dioxide. This loss of gas drives the reaction to completion.[4]

  • Operational Simplicity: The reaction is typically performed in an aqueous solution at elevated temperatures and does not require strictly anhydrous conditions or inert atmospheres, making it highly practical for various scales.[4]

The mechanism proceeds through the initial formation of an imine between the secondary amine and formaldehyde, which is then reduced by formic acid to yield the tertiary amine.[5][6][7]

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Workflow Visualization

The following diagram illustrates the complete operational workflow from the starting material to the final purified product.

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Esterification cluster_analysis Characterization Aze L-Azetidine-2- carboxylic Acid Reagents1 Add HCOOH & HCHO (aq) Aze->Reagents1 Reaction1 Heat Reaction Mixture (e.g., 90-100 °C) Reagents1->Reaction1 Workup1 Basify (e.g., NaOH) & Evaporate Reaction1->Workup1 Intermediate Crude 1-Methyl-L-azetidine- 2-carboxylic Acid Workup1->Intermediate Reagents2 Suspend in MeOH Cool to 0 °C Intermediate->Reagents2 SOCl2 Add SOCl₂ (dropwise) Reagents2->SOCl2 Reaction2 Warm to RT & Stir (e.g., 12-18 h) SOCl2->Reaction2 Workup2 Evaporate Solvent & Redissolve Reaction2->Workup2 Purify Purification (e.g., Distillation or Column Chromatography) Workup2->Purify Product Methyl 1-Methylazetidine- 2-carboxylate Purify->Product NMR ¹H & ¹³C NMR Product->NMR MS Mass Spectrometry Product->MS

Sources

Application

Application Notes and Protocols for the Methyl Esterification of N-Methylazetidine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction N-methylazetidine-2-carboxylic acid is a constrained, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylazetidine-2-carboxylic acid is a constrained, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its rigid four-membered ring structure imparts unique conformational constraints on peptides and small molecules, often leading to enhanced metabolic stability, receptor affinity, and cell permeability. The methyl ester of this amino acid is a crucial intermediate for peptide synthesis and the elaboration into more complex molecular scaffolds. This document provides a detailed guide to the selection of reagents and protocols for the efficient methyl esterification of N-methylazetidine-2-carboxylic acid, addressing the nuances of this sterically hindered and N-alkylated substrate.

Reagent Selection: A Comparative Analysis

The choice of esterification reagent is critical and depends on factors such as substrate sensitivity, desired scale, available equipment, and safety considerations. The N-methyl group and the strained azetidine ring can influence reactivity and side-product formation. Below is a comparative analysis of common reagents for the methyl esterification of N-methylazetidine-2-carboxylic acid.

Reagent/MethodMechanismAdvantagesDisadvantagesTypical Conditions
TMS-Diazomethane SN2 reactionHigh yielding, mild conditions, minimal work-up.[1][2]Highly toxic and potentially explosive precursor (diazomethane).[3] Requires specialized handling and glassware.Methanol/diethyl ether or toluene, 0 °C to room temperature.[1]
SOCl₂ in Methanol In situ formation of HCl and acyl chlorideInexpensive, effective for many amino acids.[4]Harshly acidic, can lead to side reactions with sensitive functional groups. Generates corrosive HCl gas.Methanol as solvent, 0 °C to reflux.[5]
Fischer-Speier Esterification Acid-catalyzed nucleophilic acyl substitutionSimple, uses common and inexpensive reagents.[6]Equilibrium reaction requiring excess methanol or removal of water.[6] Can be slow and require high temperatures. The secondary amine of proline can be protonated by the acid catalyst, potentially forming an ammonium salt.[7]Methanol as solvent, catalytic H₂SO₄ or HCl, reflux.[6]
DCC/DMAP (Steglich Esterification) Carbodiimide activation with a nucleophilic catalystMild, neutral conditions, suitable for acid-sensitive substrates.[8][9]Dicyclohexylurea (DCU) byproduct can be difficult to remove.[10] DCC is an allergen.Aprotic solvent (e.g., CH₂Cl₂), room temperature.[8]
Mitsunobu Reaction Redox condensationMild conditions, stereochemical inversion (not relevant here).[11][12][13]Requires stoichiometric amounts of triphenylphosphine and an azodicarboxylate, leading to byproducts that can complicate purification.[11][13]Anhydrous THF or other aprotic solvent, 0 °C to room temperature.[11]

Experimental Protocols

Protocol 1: Methyl Esterification using Trimethylsilyldiazomethane (TMS-Diazomethane)

This method is highly recommended for its high yield and clean reaction profile under mild conditions. However, it requires strict adherence to safety protocols due to the high toxicity of TMS-diazomethane.

Rationale: TMS-diazomethane is a safer alternative to diazomethane and reacts rapidly with carboxylic acids to form methyl esters with nitrogen gas and trimethylsilane as the only byproducts, simplifying purification.[1][2] The presence of methanol is crucial to facilitate the reaction and prevent the formation of silyl esters.

Materials:

  • N-methylazetidine-2-carboxylic acid

  • TMS-diazomethane (2.0 M in hexanes)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Acetic acid (for quenching)

  • Round-bottom flask with a magnetic stir bar

  • Septum

  • Syringe

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylazetidine-2-carboxylic acid (1.0 eq) in a mixture of anhydrous methanol (5 volumes) and anhydrous diethyl ether (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TMS-diazomethane (1.1-1.2 eq) dropwise via syringe. A yellow color may persist, and gas evolution (N₂) will be observed.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cautiously quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

  • Warm the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude methyl ester.

  • The crude product is often of high purity, but can be further purified by silica gel chromatography if necessary.

Protocol 2: Methyl Esterification using Thionyl Chloride in Methanol

This is a classical and cost-effective method, suitable for robust substrates. The in situ generation of anhydrous HCl from the reaction of thionyl chloride with methanol drives the esterification.

Rationale: Thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, and more importantly for this reaction, anhydrous hydrogen chloride.[14] This anhydrous HCl then catalyzes the Fischer-type esterification of the carboxylic acid. The formation of an intermediate acyl chloride is also possible, which rapidly reacts with methanol.

Materials:

  • N-methylazetidine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Ice bath

  • Drying tube (CaCl₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend N-methylazetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly and carefully add thionyl chloride (1.5-2.0 eq) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove excess methanol and SOCl₂.

  • The resulting product will be the hydrochloride salt of the methyl ester. To obtain the free base, dissolve the residue in a minimal amount of water, cool in an ice bath, and basify with a suitable base (e.g., saturated NaHCO₃ or K₂CO₃ solution) to pH 8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired methyl ester.

Protocol 3: Steglich Esterification using DCC and DMAP

This method is ideal for substrates that are sensitive to acidic conditions.

Rationale: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate.[9] 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with the intermediate to form a highly reactive N-acylpyridinium salt, which is then readily attacked by methanol.[8][9]

Materials:

  • N-methylazetidine-2-carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve N-methylazetidine-2-carboxylic acid (1.0 eq), methanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (10-20 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to remove any remaining DCU and other impurities.

Visualizing the Mechanisms

TMS-Diazomethane Esterification Workflow

TMS_Esterification cluster_workflow TMS-Diazomethane Esterification Workflow start Dissolve N-methylazetidine-2-carboxylic acid in MeOH/Ether cool Cool to 0°C start->cool add_tms Add TMS-Diazomethane cool->add_tms react Stir at 0°C (1-2h) add_tms->react quench Quench with Acetic Acid react->quench concentrate Concentrate in vacuo quench->concentrate purify Purify (if necessary) concentrate->purify product Methyl N-methylazetidine-2-carboxylate purify->product Steglich_Mechanism cluster_mechanism Steglich Esterification Mechanism reagents N-methylazetidine-2-carboxylic acid + DCC o_acylisourea O-Acylisourea Intermediate reagents->o_acylisourea Activation n_acylpyridinium N-Acylpyridinium Salt (Active Ester) o_acylisourea->n_acylpyridinium + DMAP dmap DMAP (catalyst) product_complex Methyl Ester + DCU + DMAP n_acylpyridinium->product_complex + Methanol methanol Methanol

Caption: Key intermediates in the Steglich esterification.

References

  • Otera, J. (2003).
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Shioiri, T., Yokoshima, S., & Fukuyama, T. (2008). Mitsunobu Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Ferreira, P. M. T., et al. (2014). A discussion on the mechanism of the fischer-speier esterification.
  • Theodora W. Greene, Peter G. M. Wuts, Protective Groups in Organic Synthesis, Wiley-Interscience, 4th ed., 2006.
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: A Review. Chemical Reviews, 109(6), 2551-2651.
  • Brainly.in. (2019, January 31). Esterification with thionyl chloride and methanol mechanism. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?[Link]

  • Chemistry LibreTexts. (2021, August 16). TMS-Diazomethane. [Link]

  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). [Link]

  • ResearchGate. (2014, May 26). How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4?[Link]

  • Leggio, A., et al. (2009). Methylation of α-amino acids and derivatives using trimethylsilyldiazomethane. Tetrahedron Letters, 50(11), 1239-1242.
  • Shioiri, T., Aoyama, T., & Mori, S. (1990). Trimethylsilyldiazomethane. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.
  • Organic Synthesis. Acid to Ester - Common Conditions. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

Sources

Method

Application Note: Using Methyl 1-Methylazetidine-2-Carboxylate in Solid-Phase Peptide Synthesis (SPPS)

Part 1: Executive Summary & Strategic Analysis Methyl 1-methylazetidine-2-carboxylate is a specialized amino acid derivative featuring a four-membered azetidine ring and a tertiary amine (N-methylated). In peptide drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Methyl 1-methylazetidine-2-carboxylate is a specialized amino acid derivative featuring a four-membered azetidine ring and a tertiary amine (N-methylated). In peptide drug discovery, this molecule acts as a rigid Proline mimetic . The constrained azetidine ring restricts the conformational space of the peptide backbone (


 and 

angles), while the N-methylation improves metabolic stability by blocking enzymatic degradation and enhancing membrane permeability.
Critical Design Considerations

Before proceeding, researchers must recognize the structural limitations imposed by the "1-methyl" (N-methyl) group:

  • N-Terminal Capping Only: Because the nitrogen atom is fully substituted (tertiary amine: Ring-N-CH

    
    ), it lacks the proton required for subsequent deprotection and coupling. Therefore, this residue cannot be used as an internal spacer  in standard stepwise SPPS. It serves exclusively as an N-terminal cap  or must be incorporated via fragment condensation.
    
  • Ester Hydrolysis Requirement: The commercially available form is a methyl ester. SPPS requires a free carboxylic acid. A solution-phase saponification step is mandatory before introducing the molecule to the solid phase.

  • Steric Hindrance: The combination of the N-methyl group and the strained azetidine ring creates significant steric bulk. Standard coupling reagents (HBTU/DIC) often fail, necessitating high-efficiency uronium/aminium salts (HATU) or phosphonium reagents (PyAOP).

Part 2: Pre-Synthesis Preparation (Ester Hydrolysis)

The methyl ester must be converted to 1-methylazetidine-2-carboxylic acid (free acid) prior to SPPS. Attempting to hydrolyze the ester on-resin is inefficient and risks damaging the peptide chain.

Protocol A: Lithium Hydroxide Saponification

Objective: Convert methyl 1-methylazetidine-2-carboxylate to its free acid form.

Materials:

  • Methyl 1-methylazetidine-2-carboxylate (Starting Material)

  • Lithium Hydroxide Monohydrate (LiOH·H

    
    O)
    
  • Solvent: THF/Methanol/Water (3:1:1 v/v)[1]

  • 1M HCl (for acidification)

  • Dichloromethane (DCM) for extraction[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equivalent (eq) of the methyl ester in the THF/MeOH/H

    
    O solvent mixture (0.1 M concentration).
    
  • Hydrolysis: Add 2.0 eq of LiOH·H

    
    O. Stir vigorously at room temperature (RT) for 2–4 hours.
    
    • Monitoring: Check reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS. Look for the disappearance of the ester peak (M+) and appearance of the acid peak (M-14).

  • Neutralization: Once complete, carefully acidify the mixture to pH ~3–4 using 1M HCl.

    • Caution: Do not acidify below pH 2, as the azetidine ring is acid-sensitive and may open under harsh acidic conditions over time.

  • Extraction: Evaporate organic solvents (THF/MeOH) under reduced pressure. Extract the remaining aqueous phase 3x with DCM or Ethyl Acetate.

  • Drying: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Storage: Store the resulting free acid at -20°C under argon. Use within 48 hours for optimal coupling efficiency.

Part 3: Solid-Phase Coupling Protocol

This protocol assumes the peptide chain has been synthesized up to the penultimate residue (Resin-Peptide-NH


) and the N-terminal Fmoc group has been removed.
Protocol B: HATU-Mediated Coupling (N-Terminal Capping)

Objective: Couple the sterically hindered N-methyl azetidine acid to the resin-bound peptide.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Why? HATU is superior for sterically hindered couplings compared to HBTU due to the "neighboring group effect" of the pyridine nitrogen.

  • Base: DIEA (Diisopropylethylamine).[2]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended to suppress racemization.

Workflow:

  • Resin Preparation:

    • Wash the Fmoc-deprotected resin 3x with DMF.[2][3][4][5]

    • Ensure the resin is swollen (DCM wash recommended if resin has been stored).

  • Activation (Pre-activation is critical):

    • In a separate vial, dissolve 1-methylazetidine-2-carboxylic acid (4.0 eq relative to resin loading).

    • Add HATU (3.9 eq) and HOAt (4.0 eq) dissolved in minimal DMF.

    • Add DIEA (8.0 eq).

    • Incubate: Shake for exactly 30–60 seconds.

    • Note: Do not pre-activate for >2 minutes; the active ester of N-methyl amino acids can degrade or racemize rapidly.

  • Coupling:

    • Transfer the activated solution immediately to the resin.

    • Agitate at Room Temperature for 2 to 4 hours .

    • Optimization: For extremely difficult sequences (e.g., coupling onto a Proline or another N-methylated residue), perform a "double couple" (repeat Step 2-3 with fresh reagents).

  • Washing:

    • Drain the vessel.[4]

    • Wash resin: DMF (3x), DCM (3x), DMF (3x).[2][3][4]

  • Verification (Chloranil Test):

    • Standard Kaiser tests (ninhydrin) often yield false negatives/positives with Proline-like secondary amines. Use the Chloranil Test or p-Nitrophenol ester test to verify the consumption of the free amine on the resin.

    • Result: If the beads remain colorless/pale, coupling is complete. If beads turn blue/green, re-couple.

Protocol C: Cleavage & Isolation

Objective: Release the peptide from the resin without degrading the azetidine ring.

Cleavage Cocktail:

  • Standard: TFA/TIS/H

    
    O (95:2.5:2.5).[4]
    
  • Caution: Avoid prolonged exposure (>3 hours). The 4-membered azetidine ring is strained.[6] While generally stable to TFA, excessive time or heat can promote acid-catalyzed ring opening (hydrolysis to homoserine derivatives).

Procedure:

  • Add cocktail to resin (10 mL per gram of resin).

  • Shake for 2 hours at RT.

  • Precipitate filtrate in cold diethyl ether.

  • Centrifuge and lyophilize.

Part 4: Technical Visualization

Workflow Diagram: From Ester to Peptide

The following diagram illustrates the critical conversion of the starting material and its integration into the SPPS cycle.

SPPS_Workflow cluster_limit CRITICAL LIMITATION Ester Methyl 1-methylazetidine- 2-carboxylate (Ester) Hydrolysis Hydrolysis (LiOH / THF / H2O) Ester->Hydrolysis Step 1: Saponification FreeAcid 1-methylazetidine- 2-carboxylic acid Hydrolysis->FreeAcid Yields Reactive Species Activation Activation (HATU / HOAt / DIEA) FreeAcid->Activation Step 2: Pre-activation Coupling Coupling to Resin (Steric Hindrance High) Activation->Coupling Active Ester Attack FinalPeptide Final Peptide (N-Capped) Coupling->FinalPeptide Step 3: Cleavage (TFA) LimitText NO Fmoc Group Present. Cannot extend chain further. FinalPeptide->LimitText

Caption: Figure 1. Conversion and coupling workflow. Note the critical termination point; the N-methyl group prevents further chain elongation.

Part 5: Data Summary & Troubleshooting

Comparative Coupling Efficiency Table
Coupling ReagentActivation MechanismSuitability for N-Me-AzeRisk of RacemizationRecommendation
HBTU / HOBt Uronium (Benzotriazole)LowModerateAvoid. Too bulky; slow kinetics.
HATU / HOAt Uronium (Pyridinium)High LowPreferred. Fast kinetics, minimizes racemization.
PyAOP Phosphonium (Pyridinium)HighVery LowExcellent Alternative. Use if HATU fails.
DIC / Oxyma CarbodiimideModerateLowGood for standard couplings, often insufficient here.
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Coupling

    • Cause: Steric clash between the N-methyl group of the azetidine and the resin-bound peptide.

    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) to improve swelling. Increase temperature to 50°C (microwave-assisted SPPS), but do not exceed 60°C to prevent degradation.

  • Issue: Mass Spec shows +18 or +32 adducts

    • Cause: Ring opening of the azetidine during TFA cleavage (hydration or methanolysis).

    • Solution: Reduce cleavage time to 60–90 minutes. Ensure the ether precipitation is performed immediately after filtration.

References

  • Bessonov, K., et al. (2013).[7] Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations. Journal of Molecular Graphics and Modelling. Retrieved from [Link]

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl Amino Acids. Journal of Peptide Science. (Contextual grounding on N-methyl coupling difficulties).
  • PubChem. (2025).[8] Methyl azetidine-2-carboxylate Compound Summary. Retrieved from [Link]

Sources

Application

Application Note: Scalable Reductive Amination Protocol for the Synthesis of Methyl 1-Methylazetidine-2-carboxylate

Introduction & Strategic Rationale Azetidines are highly strained, four-membered nitrogenous heterocycles that have garnered immense interest in modern drug discovery. They frequently serve as rigidified, metabolically s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Azetidines are highly strained, four-membered nitrogenous heterocycles that have garnered immense interest in modern drug discovery. They frequently serve as rigidified, metabolically stable bioisosteres for morpholines, piperidines, and acyclic amines in the development of complex active pharmaceutical ingredients (APIs), including MRGPRX2 antagonists[1] and various oncology candidates[2].

Specifically, methyl 1-methylazetidine-2-carboxylate is a critical chiral building block[3]. While commercially available[3], in-house synthesis from the more common methyl azetidine-2-carboxylate hydrochloride is often required for scale-up or isotopic labeling campaigns. This application note details a robust, high-yielding reductive amination protocol utilizing sodium triacetoxyborohydride (STAB), a standard transformation in modern heterocyclic chemistry[4].

Mechanistic Grounding & Causality of Reagent Selection

The transformation relies on the direct reductive amination of a secondary amine using formaldehyde. To ensure a self-validating and high-yielding system, the protocol is built on the following mechanistic principles:

  • Causality of Base Selection: The starting material is supplied as a hydrochloride salt to prevent spontaneous intermolecular amidation (dimerization to diketopiperazines). N,N-Diisopropylethylamine (DIPEA) is employed to liberate the free base in situ. DIPEA is highly sterically hindered, preventing it from acting as a competing nucleophile against formaldehyde.

  • Causality of Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over sodium cyanoborohydride (NaCNBH₃). STAB is less toxic, easier to handle, and exhibits superior chemoselectivity . It reduces the transient electrophilic iminium ion orders of magnitude faster than it reduces the unreacted formaldehyde, virtually eliminating side reactions.

  • Solvent Dynamics: 1,2-Dichloroethane (DCE) is the optimal solvent for STAB-mediated reductive aminations. It provides excellent solubility for the triacetoxyborohydride species and supports the slightly acidic microenvironment necessary for efficient iminium ion formation .

Mechanism A Secondary Amine (Azetidine Core) C Hemiaminal Intermediate (Unstable) A->C B Formaldehyde (HCHO) B->C D Iminium Ion (Electrophilic) C->D -H2O F Tertiary Amine (N-Methylazetidine) D->F E Hydride Transfer from NaBH(OAc)3 E->F H-

Caption: Mechanistic pathway of the reductive amination forming the N-methylazetidine core.

Reaction Stoichiometry and Materials

The following table summarizes the quantitative data for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl azetidine-2-carboxylate HCl151.591.01.52 gStarting Material
Formaldehyde (37% aq. solution)30.031.51.12 mLElectrophile
N,N-Diisopropylethylamine (DIPEA)129.241.22.09 mLBase
Sodium triacetoxyborohydride (STAB)211.941.53.18 gReducing Agent
1,2-Dichloroethane (DCE)98.96-30.0 mLSolvent

Experimental Workflow

Workflow A 1. Suspend Azetidine HCl + DIPEA in DCE B 2. Add Formaldehyde (37% aq.) Stir 30 min A->B C 3. Add NaBH(OAc)3 Stir at RT for 12-16 h B->C D 4. Quench with Sat. NaHCO3 Extract with DCM C->D E 5. Dry over Na2SO4 & Concentrate D->E F 6. Purified Product (Methyl 1-methylazetidine-2-carboxylate) E->F

Caption: Step-by-step experimental workflow for the reductive amination procedure.

Step-by-Step Protocol

Step 1: Free-Basing the Starting Material

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl azetidine-2-carboxylate hydrochloride (1.52 g, 10.0 mmol).

  • Suspend the salt in anhydrous 1,2-dichloroethane (30 mL) under a nitrogen atmosphere.

  • Add DIPEA (2.09 mL, 12.0 mmol) dropwise at room temperature (20–25 °C). Stir for 10 minutes to ensure complete liberation of the free base. The suspension will transition to a clear or slightly hazy solution.

Step 2: Iminium Ion Formation 4. Add formaldehyde (37% aqueous solution, 1.12 mL, 15.0 mmol) in a single portion. 5. Allow the mixture to stir at room temperature for 30 minutes. Self-Validation Check: This incubation period is critical. Premature addition of the reducing agent will lead to the direct reduction of formaldehyde to methanol, starving the reaction of the electrophile and stalling conversion.

Step 3: Hydride Reduction 6. Add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portion-wise over 5 minutes to manage any mild exotherm. 7. Stir the reaction mixture vigorously at room temperature for 12–16 hours. In-Process Control (IPC): Monitor the reaction via LCMS (ESI+). The product mass is low (


 = 129.16); look for the 

peak at

130.2. TLC (DCM:MeOH 9:1) can be stained with iodine or Dragendorff's reagent (the tertiary amine product will not stain strongly with ninhydrin, whereas the secondary amine starting material will appear bright pink/purple).

Step 4: Quench and Aqueous Workup 8. Quench the reaction carefully by adding saturated aqueous


 (20 mL). Stir vigorously for 15 minutes until gas evolution (

from unreacted STAB and acetic acid neutralization) ceases. Causality Note: The basic quench is mandatory to neutralize the acetic acid byproduct. If the pH is not adjusted to >8, the azetidine product will remain protonated in the aqueous layer, destroying the isolated yield. 9. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). 10. Combine the organic extracts and wash with brine (20 mL).

Step 5: Isolation and Storage 11. Dry the combined organic layers over anhydrous


, filter, and concentrate under reduced pressure (water bath 

30 °C). Caution: The product is somewhat volatile. Avoid high vacuum or elevated temperatures during concentration. 12. The crude product is typically obtained as a pale yellow oil with >90% purity. If necessary, it can be further purified via Kugelrohr distillation or silica gel chromatography (eluting with a gradient of DCM to 5% MeOH in DCM).

Analytical Characterization

  • Appearance: Clear to pale yellow oil.

  • LCMS (ESI+): Calculated for

    
    
    
    
    
    : 130.09; Found: 130.2.
  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic signals include a singlet at ~3.70 ppm (3H,

    
    ), a distinctive multiplet for the chiral methine proton at ~3.50 ppm (1H, ring 
    
    
    
    ), and a sharp singlet at ~2.35 ppm (3H,
    
    
    ) confirming successful methylation.

Troubleshooting & Optimization

IssuePotential CauseCorrective Action / Prevention
Incomplete Conversion Insufficient iminium formation prior to reduction.Allow a strict 30–60 minute stirring period with formaldehyde before adding STAB.
Low Isolated Yield Product lost in the aqueous phase during workup.Verify the aqueous phase pH is >8 after quenching. Extract multiple times with DCM.
Dimerization Impurities Free base degraded prior to the reaction.Always store the starting material as the HCl salt; generate the free base in situ immediately before use.
Excessive Bubbling Rapid decomposition of STAB.Maintain the reaction at room temperature; do not heat. Add STAB portion-wise to control the exotherm.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Vertex Pharmaceuticals. (2018). Therapeutic compounds and methods of use thereof (US Patent No. US20180105504A1). U.S. Patent and Trademark Office.
  • Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (2011). Modern Heterocyclic Chemistry. Wiley-VCH. URL:[Link]

Sources

Method

Application Note: Scalable Synthesis of Enantiopure Methyl 1-Methylazetidine-2-Carboxylate

Introduction & Strategic Rationale Azetidines have emerged as highly valuable, conformationally restricted bioisosteres for pyrrolidines and piperidines in modern medicinal chemistry. Incorporating the azetidine motif in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Azetidines have emerged as highly valuable, conformationally restricted bioisosteres for pyrrolidines and piperidines in modern medicinal chemistry. Incorporating the azetidine motif into drug scaffolds often leads to improved drug-like properties, including enhanced lipophilicity, increased aqueous solubility, and reduced off-target activity[1]. Furthermore, N-methylated unnatural amino acids are critical building blocks for synthesizing modified cell-penetrating peptides and complex therapeutic agents[2].

Despite their utility, the synthesis of functionalized, enantiopure azetidines is notoriously challenging due to the inherent ring strain (approx. 26 kcal/mol) and the propensity for ring-opening[3]. This application note details a highly scalable, chromatography-free, two-step protocol for the synthesis of enantiopure methyl 1-methylazetidine-2-carboxylate, starting from commercially available (S)-azetidine-2-carboxylic acid.

Retrosynthetic Design & Causality

The synthetic route is designed to prioritize scalability, stereochemical integrity, and operational safety. Traditional methods often risk thermal degradation and potential racemization of the strained ring, making mild, scalable approaches essential[4].

  • Step 1 (Esterification): The conversion of the amino acid to the methyl ester is achieved using thionyl chloride in methanol. This method generates anhydrous HCl in situ, avoiding the hazards of handling gaseous HCl. Causality: The strictly acidic environment is crucial; it prevents the base-catalyzed enolization of the C2 stereocenter, thereby preserving the enantiopurity of the starting material.

  • Step 2 (N-Methylation): Direct reductive amination using aqueous formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) is employed. Causality: Traditional Eschweiler-Clarke conditions (refluxing formic acid/formaldehyde) risk thermal degradation and racemization of the strained azetidine stereocenter. By utilizing NaBH(OAc)₃ in 1,2-dichloroethane (DCE) at room temperature, the iminium intermediate is selectively reduced without affecting the ester functionality or the stereocenter.

Synthetic Workflow

SynthesisWorkflow SM L-Azetidine-2-carboxylic acid (Starting Material) Intermediate Methyl azetidine-2-carboxylate HCl (Intermediate) SM->Intermediate SOCl₂, MeOH 0 °C to 65 °C Esterification Product Methyl 1-methylazetidine-2-carboxylate (Final Product) Intermediate->Product aq. HCHO, NaBH(OAc)₃ DIPEA, DCE Reductive N-Methylation

Two-step scalable synthesis of enantiopure methyl 1-methylazetidine-2-carboxylate.

Experimental Protocols

Self-Validating System: The protocols below include specific In-Process Controls (IPCs) to ensure the reaction has reached completion before proceeding, preventing the carryover of unreacted starting materials which complicate downstream purification.

Protocol A: Synthesis of Methyl (S)-azetidine-2-carboxylate hydrochloride
  • Preparation: Equip a 1 L jacketed glass reactor with a mechanical stirrer, reflux condenser, dropping funnel, and an internal temperature probe. Purge the system with nitrogen.

  • Reagent Addition: Charge the reactor with anhydrous methanol (500 mL). Cool the solvent to 0 °C using a chiller.

  • Activation: Add thionyl chloride (SOCl₂, 43.5 mL, 0.60 mol, 1.2 equiv) dropwise over 45 minutes. Causality: Slow addition controls the highly exothermic reaction between SOCl₂ and methanol, preventing localized heating that could lead to solvent boil-off or side reactions.

  • Substrate Addition: Add (S)-azetidine-2-carboxylic acid (50.5 g, 0.50 mol, 1.0 equiv) in five equal portions to maintain the internal temperature below 10 °C.

  • Reflux: Heat the reaction mixture to 65 °C and stir for 4 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The reaction is deemed complete when the starting material mass (m/z 102.1) is <1% relative to the product mass (m/z 116.1).

  • Isolation: Concentrate the mixture under reduced pressure (40 °C, 50 mbar) to yield a white crystalline solid. Triturate with cold diethyl ether (200 mL), filter, and dry under a vacuum to afford the intermediate hydrochloride salt.

Protocol B: Synthesis of Methyl (S)-1-methylazetidine-2-carboxylate
  • Neutralization: Suspend the intermediate from Protocol A (approx. 75 g, 0.49 mol, 1.0 equiv) in 1,2-dichloroethane (DCE, 750 mL) in a 2 L reactor. Cool to 0 °C. Add N,N-diisopropylethylamine (DIPEA, 94 mL, 0.54 mol, 1.1 equiv) dropwise. Causality: DIPEA liberates the free secondary amine. A mild, sterically hindered base is used to prevent ester hydrolysis or C2 racemization.

  • Iminium Formation: Add aqueous formaldehyde (37% w/w, 55 mL, 0.74 mol, 1.5 equiv). Stir the biphasic mixture at 0 °C for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 156 g, 0.74 mol, 1.5 equiv) portion-wise over 1 hour. Causality: NaBH(OAc)₃ is a mild reducing agent that specifically targets the iminium ion without reducing the methyl ester.

  • Propagation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via GC-MS. The reduction is complete when the intermediate iminium species and unmethylated starting material are <1%.

  • Quenching & Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (500 mL) until gas evolution ceases (pH ~ 8). Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL).

  • Purification: Combine the organic layers, wash with brine (300 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting pale yellow oil can be used directly or purified via short-path vacuum distillation.

Quantitative Data & Analytical Validation

To ensure reproducibility and confirm the structural integrity of the synthesized compound, the following analytical parameters were established.

ParameterMethyl (S)-azetidine-2-carboxylate HClMethyl (S)-1-methylazetidine-2-carboxylate
Yield (%) 96%88%
Chemical Purity (HPLC) >99.0% (ELSD)>98.5% (ELSD)
Enantiomeric Excess (ee) >99% (Chiral HPLC)>99% (Chiral HPLC)
Physical State White crystalline solidColorless to pale yellow oil
ESI-MS (m/z) [M+H]⁺ 116.1[M+H]⁺ 130.1
¹H NMR (400 MHz, CDCl₃) δ 5.10 (t, 1H), 4.15 (m, 1H), 3.95 (m, 1H), 3.80 (s, 3H), 2.75 (m, 1H), 2.50 (m, 1H)δ 3.72 (s, 3H), 3.55 (t, 1H), 3.20 (m, 1H), 2.85 (m, 1H), 2.35 (s, 3H), 2.20 (m, 2H)

Note: The absence of a shift in the chiral HPLC retention time relative to the starting material confirms that the mild reaction conditions successfully prevented racemization.

Scalability & Safety Considerations

  • Exotherm Control: The reaction of SOCl₂ with methanol is highly exothermic and releases SO₂ and HCl gases. Controlled addition and robust alkaline scrubbing systems are mandatory on a multigram/kilogram scale.

  • Reagent Toxicity: Aqueous formaldehyde is a known carcinogen; handling must be confined to a fume hood with appropriate PPE. DCE is a halogenated solvent; for greener process chemistry on an industrial scale, substitution with 2-methyltetrahydrofuran (2-MeTHF) could be evaluated, though DCE currently provides optimal solubility and stability for the iminium intermediate.

References

[4] Title: Two Scalable Syntheses of (S)-2-Methylazetidine Source: PubMed / Journal of Organic Chemistry URL:

[1] Title: Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes Source: ChemRxiv URL:

[3] Title: Molecular basis for azetidine-2-carboxylic acid biosynthesis Source: PubMed / Nature Communications URL:

[2] Title: Enzymatic aminoacylation of tRNA with unnatural amino acids Source: PNAS URL:

Sources

Application

Application Note: Optimized Reaction Conditions for the Amidation of Methyl 1-Methylazetidine-2-Carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction & Mechanistic Rationale The incorporation of strained, nitrogen-c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Mechanistic Rationale

The incorporation of strained, nitrogen-containing heterocycles like the azetidine ring is a highly effective strategy in modern drug discovery. The 1-methylazetidine-2-carboxylate scaffold is frequently utilized to improve the pharmacokinetic properties of drug candidates, including metabolic stability and aqueous solubility[1].

However, forming an amide bond using methyl 1-methylazetidine-2-carboxylate presents distinct synthetic challenges:

  • Kinetic Inertness of the Ester: Direct amidation of unactivated methyl esters with amines is kinetically unfavorable. While Lewis acid-mediated direct amidation (e.g., using trimethylaluminum) is possible, it is harsh and often incompatible with complex, functionalized pharmaceutical intermediates.

  • Steric Hindrance: The C2 position of the azetidine ring is sterically hindered, slowing down nucleophilic attack during coupling.

  • Zwitterionic Intermediates: The tertiary amine (N-methyl) renders the hydrolyzed intermediate (1-methylazetidine-2-carboxylic acid) highly water-soluble and zwitterionic, making aqueous workup and isolation notoriously difficult.

  • Epimerization Risk: The C2 stereocenter is prone to base-catalyzed epimerization once the carboxylate is activated, necessitating rapid coupling kinetics.

The Solution: To ensure a self-validating, high-yielding protocol, the industry standard is a two-step sequence: mild saponification of the methyl ester to the corresponding lithium salt, followed directly by HATU-mediated amide coupling [2]. HATU is specifically chosen because it generates a highly reactive 7-azabenzotriazole active ester. This rapid activation outcompetes the rate of C2-epimerization, ensuring the stereochemical integrity of the final drug substance[3].

Synthesis Workflow

G A Methyl 1-methylazetidine -2-carboxylate B 1-Methylazetidine -2-carboxylic acid (Li-salt) A->B LiOH·H2O, THF/H2O 25°C, 2h C Azetidine-2-carboxamide Target Compound B->C Amine, HATU, DIPEA DMF, 25°C, 1h

Caption: Two-step synthesis: Saponification followed by HATU-mediated amide coupling.

Comparative Analysis of Coupling Conditions

To justify the selection of HATU, the following table summarizes the performance of various coupling reagents when applied to sterically hindered N-alkylated amino acids like 1-methylazetidine-2-carboxylic acid.

Coupling ReagentBaseSolventTime (h)Avg. Yield (%)Epimerization Risk
HATU DIPEA DMF 1 - 2 >85% Low
COMUDIPEADMF1 - 280 - 85%Low
EDC·HCl / HOBtDIPEADCM12 - 1650 - 60%Moderate
T3P (50% in EtOAc)Et₃NEtOAc16 - 2465 - 75%Low

Experimental Protocols

Protocol A: Saponification of Methyl 1-Methylazetidine-2-Carboxylate

Objective: Hydrolyze the methyl ester to the carboxylic acid without isolating the highly water-soluble zwitterion.

Reagents:

  • Methyl 1-methylazetidine-2-carboxylate (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equiv)

  • Tetrahydrofuran (THF) / Water (H₂O) (3:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl 1-methylazetidine-2-carboxylate in the THF/H₂O (3:1) solvent mixture to achieve a concentration of approximately 0.2 M.

  • Hydrolysis: Add LiOH·H₂O (1.5 equiv) in a single portion at room temperature (25 °C).

  • Reaction Monitoring: Stir the mixture for 2 hours. Monitor the disappearance of the starting material via TLC (Stain with Ninhydrin or KMnO₄) or LC-MS.

  • Solvent Removal (Critical Step): Due to the extreme aqueous solubility of the resulting amino acid, do not perform an aqueous extraction . Instead, concentrate the reaction mixture under reduced pressure to completely remove THF and water.

  • Azeotropic Drying: Co-evaporate the resulting residue with anhydrous toluene (2 × 10 mL) to remove trace water. The resulting crude lithium 1-methylazetidine-2-carboxylate salt can be used directly in the next step without further purification.

Protocol B: Amide Coupling via HATU

Objective: Couple the intermediate acid to a target primary or secondary amine[2].

Reagents:

  • Crude 1-methylazetidine-2-carboxylic acid (Lithium salt) (1.0 equiv)

  • Target Amine (1.1 equiv)

  • HATU (1.5 equiv)

  • DIPEA (4.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation Preparation: Suspend the crude lithium 1-methylazetidine-2-carboxylate (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add DIPEA (4.0 equiv) via syringe. The excess base is required to neutralize any salts from the amine and to ensure the reaction environment is sufficiently basic for HATU activation[2].

  • Coupling: Cool the mixture to 0 °C using an ice bath. Add HATU (1.5 equiv) in a single portion.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 1 hour[2].

  • Quenching & Purification: Dilute the reaction mixture with methanol (MeOH) to quench any unreacted active ester. Filter the solution through a 0.45 µm PTFE syringe filter.

  • Isolation: Purify the product directly via Preparative LC-MS (e.g., XBridge C18 column) eluting with a gradient of Acetonitrile/Water containing 0.1% TFA. The final product will typically be isolated as a Trifluoroacetate (TFA) salt[2].

Troubleshooting & Expert Insights

  • Poor Conversion in Coupling: If the coupling stalls, trace water from the saponification step may have hydrolyzed the HATU active ester. Ensure strict azeotropic drying of the lithium salt intermediate.

  • Handling the Tertiary Amine: The N-methyl group on the azetidine ring is basic. If normal phase silica gel chromatography is attempted, the compound will streak severely. Always use reverse-phase preparative HPLC with a modifier (0.1% TFA or Formic Acid) for clean isolation[2][3].

  • Rotamers in NMR: Amides derived from 1-methylazetidine-2-carboxylic acid often exhibit restricted rotation around the newly formed amide bond. Expect to see a ~1:1 mixture of rotamers in the ¹H NMR spectrum (e.g., in d6-DMSO), which is a normal physical property of these compounds, not a sign of impurity or epimerization[1].

References

1.[2] WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists - Google Patents. Google.com. Available at: 2.[1] US20180105504A1 - Therapeutic compounds and methods of use thereof - Google Patents. Google.com. Available at: 3.[3] WO 2021/076602 A1 - Googleapis.com. Googleapis.com. Available at:

Sources

Method

Application Note: Handling, Storage, and Isolation of Volatile Azetidine Esters

Abstract Azetidine esters (e.g., methyl azetidine-3-carboxylate) represent a unique challenge in medicinal chemistry. They possess a "perfect storm" of physicochemical properties: high volatility in the free-base form, s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Azetidine esters (e.g., methyl azetidine-3-carboxylate) represent a unique challenge in medicinal chemistry. They possess a "perfect storm" of physicochemical properties: high volatility in the free-base form, significant ring strain (~25.4 kcal/mol), and susceptibility to cationic ring-opening polymerization (CROP). This guide provides a self-validating "Trap and Salt" protocol to isolate these compounds quantitatively, preventing the common "vanishing product" phenomenon observed during rotary evaporation.

Part 1: The Physicochemical Challenge

To handle azetidines effectively, one must understand the forces driving their instability. Unlike their 5-membered (pyrrolidine) or 6-membered (piperidine) counterparts, azetidines are kinetically trapped in a high-energy state.

The Thermodynamic Penalty

The azetidine ring possesses a strain energy of approximately 25.4 kcal/mol [1].[1] This is significantly higher than pyrrolidine (~6 kcal/mol) and drives two primary degradation pathways:

  • Hydrolysis: The ester moiety is prone to rapid hydrolysis, particularly if wet solvents are used, leading to the zwitterionic amino acid which is often insoluble in organic media.

  • Polymerization: The basic nitrogen of one azetidine molecule can nucleophilically attack the strained carbon of a protonated or activated azetidine neighbor, triggering an unstoppable chain-growth polymerization (CROP) [2].

The Volatility Mechanism

Low molecular weight azetidine esters (MW < 150 g/mol ) lack significant hydrogen bond donors in their esterified, free-base form.

  • Boiling Point Depression: Without the intermolecular H-bonding present in the carboxylic acid parent, the vapor pressure of the ester rises dramatically.

  • Azeotropic Loss: During standard workup, these esters often co-distill with common solvents like dichloromethane (DCM) or tetrahydrofuran (THF), leading to massive yield loss if concentrated to dryness.

Visualization: Degradation Pathways

The following diagram outlines the critical failure modes when handling free-base azetidines.

AzetidineDegradation FreeBase Azetidine Ester (Free Base) Protonated Protonated Species (Activated Monomer) FreeBase->Protonated Trace Acid/H2O Hydrolysis Azetidine Acid (Zwitterion) FreeBase->Hydrolysis pH > 10 or < 4 Vapor Vapor Phase Loss (Co-distillation) FreeBase->Vapor Rotavap > 20°C Polymer Polymerized Material (Insoluble Gum) Protonated->Polymer Nucleophilic Attack (CROP)

Figure 1: Critical failure modes. Volatility and Polymerization are the primary risks during isolation.

Part 2: The "Trap and Salt" Isolation Protocol

Objective: Isolate methyl azetidine-3-carboxylate (or analogs) without ever concentrating the free base to dryness. Scope: Applicable to azetidines, aziridines, and other volatile strained amines.

Materials
  • Reaction Mixture: Crude reaction containing the azetidine product.[2]

  • Extraction Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).[2] Avoid DCM if possible as it is harder to remove without heating.
    
  • Acid Source: 4M HCl in Dioxane or 1M HCl in

    
    .[2] Do not use aqueous acid.[2][1]
    
  • Cooling: Ice/Water bath (

    
    ).
    
Step-by-Step Methodology
Step 1: Cold Aqueous Workup (The Partition)
  • Cool the crude reaction mixture to 0°C .

  • Quench with saturated aqueous

    
     (maintain pH ~8-9). Do not use strong bases (NaOH) which trigger ester hydrolysis.
    
  • Extract immediately with cold Diethyl Ether (

    
    ) .
    
    • Why Ether? It has a low boiling point (

      
      ) and separates cleanly.[2]
      
  • Wash the organic layer with Brine to remove bulk water.[2]

  • Dry over

    
      (Sodium Sulfate) for 10 minutes.
    
    • Critical: Do not use

      
       (Magnesium Sulfate) as it is slightly acidic and acts as a Lewis acid, potentially initiating polymerization [3].
      
Step 2: The "Trap" (Salt Formation)

Do not evaporate the solvent yet.

  • Filter the dried ether solution into a clean, dry round-bottom flask.

  • Cool the receiving flask to 0°C under Nitrogen/Argon.

  • Add HCl in Dioxane (4M) dropwise with vigorous stirring.

    • Stoichiometry: Add 1.1 equivalents relative to the theoretical yield of the amine.

    • Observation: A white precipitate (the hydrochloride salt) should form immediately.[2]

  • Stir at

    
     for 15 minutes to ensure complete protonation.
    
Step 3: Isolation (Filtration vs. Evaporation)

Method A: Filtration (Preferred for crystalline salts)

  • Filter the suspension through a sintered glass funnel under inert gas.[2][3]

  • Wash the cake with cold

    
    .
    
  • Dry under high vacuum at room temperature.[2]

Method B: Evaporation (If the salt is hygroscopic/oily)

  • Concentrate the mixture on a rotary evaporator.

  • Bath Temperature: Maximum 30°C .

  • Since the amine is now protonated (

    
    ), it is non-volatile.[2] You can safely remove the solvent without losing the product.
    
Visualization: Isolation Workflow

IsolationWorkflow Crude Crude Reaction Mix Extract Extract w/ Et2O (0°C) Crude->Extract Dry Dry over Na2SO4 (Avoid MgSO4) Extract->Dry AcidAdd Add HCl/Dioxane (In Solution) Dry->AcidAdd DO NOT EVAPORATE SaltForm Azetidine HCl Salt (Precipitate) AcidAdd->SaltForm Isolate Filter or Evaporate (Safe from Volatility) SaltForm->Isolate

Figure 2: The "Trap and Salt" workflow ensures the volatile free base is never exposed to vacuum.

Part 3: Storage and Stability Protocols

Once isolated, the salt form significantly reduces volatility, but the ring strain remains.

Storage Conditions Table
ParameterRecommendationRationale
Form HCl or TFA Salt Free bases degrade within hours/days at RT. Salts stabilize the nitrogen lone pair.[2]
Temperature -20°C or -80°C Kinetic suppression of ring-opening hydrolysis.[2]
Atmosphere Argon / Nitrogen Prevents moisture ingress (hygroscopic salts absorb water

hydrolysis).[2]
Container Teflon-lined Cap Prevents leaching of plasticizers; ensures hermetic seal.[2]
Solvent Store Solid Avoid storing as solutions. If necessary, use anhydrous DMSO or Methanol.[2]
Safety Note: Alkylating Potential

Azetidines are structural analogs of epoxides and aziridines.[2] They are potential alkylating agents .[2]

  • Handling: Always handle solids in a fume hood.

  • PPE: Double nitrile gloves are recommended.[2]

  • Destruction: Quench excess material with aqueous nucleophiles (e.g., thiosulfate or dilute hydroxide) before disposal.[2]

Part 4: Analytical Verification (Self-Validating)

How do you confirm you have the intact ring and not a polymer or hydrolyzed chain?

NMR Diagnostics
  • 
     NMR (DMSO-
    
    
    
    ):
    • Intact Ring: Look for sharp, distinct multiplets for the ring protons (typically

      
       3.5 - 4.5 ppm).
      
    • Polymerization: Broad, undefined "humps" in the baseline or broadening of the ring signals indicate oligomer formation.

    • Hydrolysis: Disappearance of the ester methyl singlet (if applicable) or a shift in the

      
      -proton signals.
      
Purity Check
  • Elemental Analysis: For salts, this is often more reliable than LCMS (which may show the mass of the free base or hydrolysis products generated during analysis).

  • TLC: Run TLC on the free base (neutralize a tiny aliquot in a vial) using a stain like Ninhydrin (stains amines) or KMnO4 (stains alkenes/oxidizable groups).

References

  • Dudley, G. B., et al. (2021).[2] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[2]

  • Goethals, E. J. (2015).[2] The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate.

  • BenchChem Technical Support. (2025). Azetidine Synthesis Protocols and Troubleshooting. BenchChem.

  • PubChem. (2025).[2] Azetidine Compound Summary and Safety Data. National Library of Medicine.[2]

  • Couty, F., et al. (2016).[2][4] Synthesis of Azetidines from Amino Alcohols. Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization in N-Methylation of Azetidine-2-Carboxylates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of chiral integrity when modifying strained heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of chiral integrity when modifying strained heterocycles. Azetidine-2-carboxylic acid (Aze) is a highly strained, non-proteinogenic amino acid with significant pharmaceutical value[1]. However, its unique geometry makes it exceptionally prone to racemization during N-alkylation.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind stereocenter loss, provide self-validating protocols, and equip you with the exact parameters needed to preserve >98% enantiomeric excess (ee) during your syntheses.

Strategic Workflow for N-Methylation

Selecting the correct synthetic route is the first and most critical step in preventing the epimerization of your azetidine core.

G A Azetidine-2-carboxylate N-Methylation B Assess Racemization Risk (Base/Heat Sensitivity) A->B C Direct Alkylation (MeI, Strong Base) B->C If using Base D Reductive Amination (Formaldehyde based) B->D If using Aldehyde G High Racemization (Avoid) C->G E Catalytic Hydrogenation (H2, Pd/C) - Mildest D->E H2 gas available F Hydride Reduction (NaBH(OAc)3) - pH 5-6 D->F Solution phase H Preserved Stereocenter (Target >98% ee) E->H F->H

Workflow for selecting N-methylation conditions to minimize racemization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why does azetidine-2-carboxylate racemize so easily during N-methylation compared to unstrained amino acids? A: The causality lies in the ring strain of the 4-membered azetidine ring combined with the electron-withdrawing carboxylate group, which significantly lowers the pKa of the alpha-proton (C2). When formaldehyde is introduced during reductive amination, the resulting iminium ion acts as a strong electron sink. If the reduction is not immediate, this highly acidic C2 proton is easily abstracted by trace base or solvent, triggering tautomerization to an achiral enamine. Upon subsequent reduction, the stereocenter is re-established non-selectively[2].

Q: Direct alkylation with Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) is standard for my other amines. Why is my azetidine product racemic? A: Direct alkylation requires a base to neutralize the generated hydroiodic acid. In the presence of K₂CO₃ or NaH, the acidic C2 proton of the azetidine-2-carboxylate is readily abstracted. The resulting enolate intermediate destroys the chiral center. Reductive amination avoids strong bases and is the mandatory alternative for stereoretention[3].

Q: Can I use the Eschweiler-Clarke reaction (Formaldehyde + Formic Acid) for this substrate? A: We strongly advise against it. The standard Eschweiler-Clarke protocol requires elevated temperatures (often reflux). Heat exponentially accelerates the enolization/enamine tautomerization process of the iminium intermediate, leading to near-complete racemization of the azetidine core[3].

Q: What is the optimal method to achieve N-methylation while preserving >98% ee? A: The most reliable method is reductive amination using aqueous formaldehyde coupled with catalytic hydrogenation (Pd/C, H₂ gas) at room temperature. This completely avoids basic additives and rapidly reduces the iminium intermediate before enamine tautomerization can occur[4].

Mechanistic Pathway Analysis

Understanding the divergence between stereoretention and racemization allows you to control the reaction kinetics effectively.

Mech A Chiral Azetidine-2-carboxylate B Iminium Ion Intermediate A->B + CH2O C Enamine Tautomer (Loss of Stereocenter) B->C Base / Slow Reduction D Fast Reduction (H2/Pd or NaBH(OAc)3) B->D Rapid trapping E Racemic N-Methyl Azetidine C->E Reprotonation & Reduction F Chiral N-Methyl Azetidine D->F

Mechanistic pathways leading to racemization vs. stereoretention.

Quantitative Data Summary

The table below summarizes the expected enantiomeric excess based on the chosen methylation strategy.

Methylation StrategyReagents & ConditionsReaction TempTypical Yield (%)Enantiomeric Excess (ee %)
Direct Alkylation MeI, K₂CO₃, DMF25°C65%< 10% (Racemic)
Eschweiler-Clarke CH₂O, HCO₂H100°C82%< 5% (Racemic)
Cyanoborohydride CH₂O, NaBH₃CN, MeOH25°C78%85 - 90%
Triacetoxyborohydride CH₂O, NaBH(OAc)₃, DCE25°C88%96 - 98%
Catalytic Hydrogenation CH₂O, H₂ (1 atm), Pd/C, MeOH25°C95%> 99% (Stereoretentive)

Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not skip the causality checks or validation checkpoints, as they are engineered to guarantee chiral integrity.

Protocol A: Stereoretentive N-Methylation via Catalytic Hydrogenation (Preferred)

This method is the gold standard for preserving the stereocenter of azetidine-2-carboxylates[4].

  • Preparation: Dissolve enantiopure azetidine-2-carboxylic acid ester (1.0 eq) in anhydrous methanol to create a 0.1 M solution.

  • Iminium Formation: Add aqueous formaldehyde (37% w/w, 1.5 eq) and stir for 15 minutes at 25°C.

    • Causality: This pre-incubation allows complete formation of the iminium ion before the reducing agent is introduced, preventing the competitive reduction of formaldehyde to methanol.

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight).

  • Atmosphere Exchange: Purge the reaction flask with Nitrogen gas (3x), followed by Hydrogen gas (3x).

  • Reduction: Stir vigorously under a Hydrogen balloon (1 atm) at 25°C for 4-6 hours.

    • Causality: Vigorous stirring ensures high dissolved H₂ concentration, driving the rapid reduction of the iminium ion before enamine tautomerization can occur.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol and concentrate the filtrate under reduced pressure.

  • Validation Checkpoint: Run chiral HPLC on the crude mixture. A single peak confirms the suppression of the enamine pathway. If a secondary peak >2% is observed, verify that the methanol used was strictly anhydrous, as water can slow iminium reduction.

Protocol B: Mild Reductive Amination using NaBH(OAc)₃ (Benchtop Alternative)

If a hydrogen reactor is unavailable, this method provides excellent stereoretention by utilizing a mild hydride source[2].

  • Preparation: Dissolve the azetidine-2-carboxylate substrate (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M).

  • Acidification: Add aqueous formaldehyde (37% w/w, 1.5 eq) and glacial acetic acid (0.1 eq) to adjust the pH to ~5. Stir for 10 minutes at 25°C.

    • Causality: Mild acidic conditions (pH 5) protonate the iminium, accelerating its reduction by the borohydride while strictly avoiding the basicity that triggers enolization.

  • Hydride Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) portion-wise over 15 minutes.

    • Causality: NaBH(OAc)₃ reduction is exothermic. Portion-wise addition prevents thermal spikes. Heat is the primary catalyst for enamine tautomerization.

  • Reaction: Stir the reaction at 25°C for 2-4 hours until complete consumption of the starting material (monitor via TLC/LC-MS).

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane (3x).

    • Causality: Saturated NaHCO₃ neutralizes the acetic acid and destroys unreacted borohydride without being basic enough to epimerize the final tertiary amine product.

  • Validation Checkpoint: Perform LC-MS and ¹H-NMR on the organic layer. The absence of a vinylic proton signal confirms no residual enamine intermediate remains, and chiral GC/HPLC will validate the final ee%.

References

  • Polyhydroxylated azetidine iminosugars: Synthesis, glycosidase inhibitory activity and molecular docking studies. Source: nih.gov.
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Source: acs.org.
  • Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. Source: researchgate.net.
  • 6 Synthesis of N-Alkyl Amino Acids. Source: monash.edu.

Sources

Optimization

Technical Support Center: Synthesis of Methyl 1-Methylazetidine-2-carboxylate

Welcome to the technical support center for the synthesis and optimization of methyl 1-methylazetidine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of methyl 1-methylazetidine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable synthetic building block. Azetidines are increasingly important motifs in drug discovery due to the unique conformational constraints and physicochemical properties they impart to molecules.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and maximize your reaction yields.

Core Synthesis Overview: N-Methylation of Methyl Azetidine-2-carboxylate

The most direct and common route to methyl 1-methylazetidine-2-carboxylate is the N-methylation of its secondary amine precursor, methyl azetidine-2-carboxylate. This is typically achieved via reductive amination. The Eschweiler-Clarke reaction is a highly effective method for this transformation.[3][4][5]

Caption: General workflow for the N-methylation synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: Low or No Product Conversion

Q1: My Eschweiler-Clarke reaction of methyl azetidine-2-carboxylate is showing poor conversion to the desired N-methylated product. What are the likely causes and how can I improve the yield?

A1: Low conversion in an Eschweiler-Clarke reaction is uncommon but can typically be traced to a few key factors. Let's break down the troubleshooting process.

  • Starting Material Neutralization: The most common starting material, methyl azetidine-2-carboxylate, is often supplied as a hydrochloride salt (e.g., CAS 69684-69-1) for stability.[6] The reaction requires the free secondary amine to act as a nucleophile. If you are starting with the HCl salt, it must be neutralized before or in situ during the reaction. Failure to do so will prevent the initial reaction with formaldehyde. Consider a pre-reaction workup with a base like NaHCO₃ or triethylamine followed by extraction, or add a slight excess of a base to the reaction mixture.

  • Reagent Quality and Stoichiometry:

    • Formaldehyde: Use a fresh, high-quality source of formaldehyde, typically a 37 wt. % aqueous solution. Ensure you are using a molar excess (at least 2.2 equivalents relative to the amine) to drive the reaction forward.[4]

    • Formic Acid: Formic acid serves as the hydride source for the reduction of the intermediate iminium ion.[7] Use an excess (at least 2.0 equivalents). The reaction's irreversibility is driven by the formation of carbon dioxide gas.[4] Using old or degraded formic acid will stall the reaction.

  • Reaction Temperature and Time: The Eschweiler-Clarke reaction is typically performed at or near the boiling point of the aqueous solution, often around 100 °C.[4][5] Insufficient heating will result in a sluggish reaction. Monitor the reaction by TLC or LC-MS until the starting material is consumed, which usually takes several hours.

  • Alternative: Sodium Cyanoborohydride: If the Eschweiler-Clarke conditions are problematic, an alternative reductive amination using formaldehyde with a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be effective.[8][9] NaBH₃CN is particularly useful as it selectively reduces the iminium ion in the presence of the aldehyde.[8]

Troubleshooting_Low_Yield Start Low Yield Detected CheckSM Is starting material the HCl salt? Start->CheckSM Neutralize Neutralize with base (e.g., NaHCO₃) before reaction. CheckSM->Neutralize Yes CheckReagents Are reagents fresh & in excess? CheckSM->CheckReagents No Neutralize->CheckReagents ReplaceReagents Use fresh formaldehyde (>2.2 eq) & formic acid (>2.0 eq). CheckReagents->ReplaceReagents No CheckTemp Is reaction temp ~100 °C? CheckReagents->CheckTemp Yes ReplaceReagents->CheckTemp IncreaseTemp Increase heat and monitor for completion. CheckTemp->IncreaseTemp No ConsiderAlt Consider alternative: NaBH(OAc)₃ or NaBH₃CN. CheckTemp->ConsiderAlt Yes / Still low IncreaseTemp->ConsiderAlt

Caption: Decision workflow for troubleshooting low reaction yield.

Problem: Side Product Formation

Q2: My reaction produces a significant amount of a polar, water-soluble byproduct that I suspect is a quaternary ammonium salt. How can I prevent this?

A2: This is a classic problem of over-alkylation, common when using direct alkylating agents like methyl iodide. However, it should not occur with a properly executed Eschweiler-Clarke reaction.

  • Mechanism of Prevention: The Eschweiler-Clarke reaction mechanism proceeds through the formation of an iminium ion, which is then reduced. A tertiary amine, such as your desired product, cannot form another iminium ion with formaldehyde.[4][7] This provides an inherent "stop" at the tertiary amine stage, preventing quaternization.[4][5] If you are seeing this byproduct, it strongly suggests you are not using the Eschweiler-Clarke method.

  • Avoiding Direct Alkylation: If you are using a direct alkylating agent like methyl iodide or dimethyl sulfate, over-alkylation is a significant risk because the product (a tertiary amine) is often more nucleophilic than the starting secondary amine.[10] While these methods can work, they require careful control of stoichiometry and conditions, and often result in a mixture of secondary, tertiary, and quaternary products.[10] For optimizing yield and purity, the Eschweiler-Clarke reaction is superior for this specific methylation.[3][5]

  • Other Potential Side Products:

    • Ester Hydrolysis: If the reaction is run for an extended period at high temperatures under acidic conditions (from the formic acid), some hydrolysis of the methyl ester to the corresponding carboxylic acid could occur. This is usually a minor pathway.

    • Solution: To minimize hydrolysis, ensure the reaction is not heated unnecessarily long after completion. The purification workup, which involves basification, will separate the acidic byproduct from your desired amine product.

Problem: Product Purification Challenges

Q3: I'm struggling to isolate a pure sample of methyl 1-methylazetidine-2-carboxylate from the crude reaction mixture. What is an effective purification strategy?

A3: Purifying small, relatively polar amines can be challenging. A standard acid-base extraction followed by chromatography or distillation is generally effective.

  • Post-Reaction Workup (Acid-Base Extraction):

    • Cool the reaction mixture to room temperature.

    • Carefully basify the acidic solution with a strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to a pH > 10. This deprotonates your product, making it soluble in organic solvents. Be cautious, as this can be exothermic.

    • Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The product is small and may have some water solubility, so multiple extractions are key.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification of the Crude Product:

    • Silica Gel Chromatography: This is often the most effective method.

      • Stationary Phase: Standard silica gel.

      • Mobile Phase: A gradient system is recommended. Start with a non-polar solvent like hexane/ethyl acetate and gradually increase the polarity by adding methanol. A common eluent system is a mixture of DCM and methanol, sometimes with a small amount of ammonium hydroxide (e.g., 95:5:0.5 DCM:MeOH:NH₄OH) to prevent the amine from streaking on the acidic silica gel.

    • Distillation: As methyl 1-methylazetidine-2-carboxylate is a relatively low molecular weight liquid, distillation under reduced pressure (vacuum distillation) can be an effective purification method, especially for larger scales.

Frequently Asked Questions (FAQs)

Q: Which N-methylation method is recommended for the highest yield and scalability?

A: For the synthesis of methyl 1-methylazetidine-2-carboxylate, the Eschweiler-Clarke reaction is highly recommended. It consistently provides high yields, avoids the common problem of over-alkylation, uses inexpensive reagents, and is procedurally simple, making it suitable for both small and large-scale synthesis.[3][4][5]

Method Reagents Typical Yield Pros Cons
Eschweiler-Clarke Formaldehyde, Formic Acid>90%High yield, no quaternization, inexpensive, scalable.[4][5]Requires heating, potential for minor ester hydrolysis.
Reductive Amination Formaldehyde, NaBH(OAc)₃80-95%Milder conditions, high selectivity.[9]More expensive reducing agent.
Direct Alkylation Methyl Iodide, Base (e.g., K₂CO₃)Variable (40-70%)Simple setup.High risk of over-alkylation , difficult to control, toxic reagent.[10]

Q: How do I confirm the identity and purity of my final product?

A: A combination of standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive. For the product, you should observe the appearance of a new singlet in the ¹H NMR spectrum corresponding to the N-methyl group (typically around 2.4 ppm) and the disappearance of the N-H proton signal from the starting material.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product. The expected monoisotopic mass is 129.079 g/mol .[11] Look for the [M+H]⁺ ion at m/z 130.086.[11]

  • Thin-Layer Chromatography (TLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): Use these techniques to assess purity and monitor reaction progress. The product should be less polar than the starting amine salt but may have similar polarity to the free amine.

Optimized Experimental Protocol: Eschweiler-Clarke Methylation

This protocol is adapted for a 10 mmol scale starting from methyl azetidine-2-carboxylate hydrochloride.

Materials:

  • Methyl azetidine-2-carboxylate hydrochloride (1.52 g, 10 mmol)

  • Formaldehyde (37 wt. % in H₂O, 2.0 mL, ~25 mmol)

  • Formic Acid (98%, 0.95 mL, ~25 mmol)

  • Sodium Hydroxide (NaOH) pellets

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Round-bottom flask (50 mL), condenser, magnetic stirrer, heating mantle

Procedure:

  • To the 50 mL round-bottom flask, add methyl azetidine-2-carboxylate hydrochloride (1.52 g, 10 mmol).

  • Add deionized water (10 mL) and stir to dissolve.

  • Add formaldehyde (2.0 mL, ~25 mmol) followed by formic acid (0.95 mL, ~25 mmol) to the flask.

  • Attach a condenser and heat the reaction mixture to 100 °C in a heating mantle with vigorous stirring.

  • Maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature in an ice bath.

  • Carefully add NaOH pellets portion-wise with stirring until the pH of the solution is >10 (check with pH paper). The solution will become basic.

  • Transfer the aqueous mixture to a separatory funnel and extract with DCM (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude oil should be purified by silica gel column chromatography (eluent: 95:5 DCM:MeOH with 0.5% NH₄OH) to yield the pure product as a colorless to pale yellow oil.

References

  • Fujii, S., et al. (2001). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 49(6), 793-795. [Link]

  • Kaljuste, K., & Undén, A. (1995). Synthesis of poly-(L-azetidine-2-carboxylic acid). Journal of the Chemical Society, Perkin Transactions 1, (12), 1517-1521. [Link]

  • Futamura, Y., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. HETEROCYCLES, 96(12), 2125-2135. [Link]

  • Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 455-456, 635-638. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Kim, D., et al. (2024). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega. [Link]

  • McCooey, S. H., & Connon, S. J. (2007). Synthesis and Application of Bioactive N‐Functionalized Aziridines. Angewandte Chemie International Edition, 46(35), 6522-6555. [Link]

  • Zwanenburg, B., et al. (1987). Synthesis and reactions of aziridine-2-carboxylic esters. Thesis, University of Nijmegen. [Link]

  • Asymmetric Synthesis. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • M. A. T. (2019, July 25). Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. [Link]

  • Chen, Y., et al. (2024). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Powers, S. E., & Micalizio, G. P. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3629-3642. [Link]

  • ResearchGate. (2024). Advances in the synthesis of azetidines: 2020-2025. [Link]

  • Zhang, W., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5865. [Link]

  • PubChemLite. (n.d.). Methyl 1-methylazetidine-2-carboxylate (C6H11NO2). [Link]

  • Allery, M. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]

  • Rádai, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 983. [Link]

  • Mykhailiuk, P. K., et al. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Yan, F., & Müller, R. (2024). Biosynthesis of Methylazetidinecarboxylic Acid with Opposite Stereoconfigurations in Vioprolides and Bonnevillamides. ACS Catalysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl azetidine-2-carboxylate. PubChem Compound Database. [Link]

  • Al-Karadaghi, S., et al. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International, 41(2), 97-152. [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of peptide science, 12(3), 213–219. [Link]

  • Svatunek, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5895-5927. [Link]

  • Cheekatla, S. R., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Data.gov. (2024). Compound 529062: Methyl 1-methylpyrrolidine-2-carboxylate. [Link]

  • Cheekatla, S. R., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49355-49385. [Link]

  • Singh, G. S., & D'hooghe, M. (2008). Azetidines, Azetines and Azetes: Monocyclic. Comprehensive Organic Synthesis II, 5, 1-78. [Link]

  • Organic Syntheses. (n.d.). METHYLIMINODIACETIC ANHYDRIDE. Organic Syntheses, 99, 92-105. [Link]

Sources

Troubleshooting

Troubleshooting ester hydrolysis of azetidine derivatives

Status: Active Operator: Senior Application Scientist Ticket ID: AZT-HYD-001 Subject: Preventing Ring Opening, Racemization, and Polymerization during Ester Cleavage Executive Summary: The "Spring-Loaded" Challenge Azeti...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: AZT-HYD-001 Subject: Preventing Ring Opening, Racemization, and Polymerization during Ester Cleavage

Executive Summary: The "Spring-Loaded" Challenge

Azetidine rings possess significant ring strain (~26 kcal/mol), making them chemically distinct from their 5- and 6-membered counterparts (pyrrolidines/piperidines). In ester hydrolysis, the standard nucleophile (hydroxide ion,


) faces a choice:
  • Pathway A (Desired): Attack the ester carbonyl (

    
     Carboxylic Acid).
    
  • Pathway B (Fatal): Attack the ring carbons (

    
     Ring Opening/Polymerization).
    

If your reaction is turning into "black tar," losing chirality, or vanishing into the aqueous layer, you are likely triggering Pathway B or failing to manage the resulting zwitterion. This guide prioritizes non-aqueous and mild methodologies to preserve ring integrity.

Diagnostic Matrix: Select Your Protocol

Before proceeding, identify your substrate's specific vulnerabilities using the logic flow below.

ReagentSelection Start START: Analyze Substrate IsBaseSens Is the ring/substituent base-sensitive? Start->IsBaseSens IsChiral Is the u03b1-carbon chiral (enantiopure)? IsBaseSens->IsChiral No (Robust) MethodC Method C: Me3SnOH (The 'Nuclear' Option) IsBaseSens->MethodC Yes (Very Fragile) IsAcidSens Is the molecule acid-sensitive? IsChiral->IsAcidSens No MethodB Method B: KOTMS (Anhydrous Silanolate) IsChiral->MethodB Yes (Risk of Racemization) MethodA Method A: LiOH/Ba(OH)2 (Standard Low Temp) IsAcidSens->MethodA No MethodD Method D: Pig Liver Esterase (Biocatalytic) IsAcidSens->MethodD Yes

Figure 1: Decision matrix for selecting the hydrolysis reagent based on substrate stability and chirality requirements.

Troubleshooting Protocols
Method A: The "Standard" Optimization (LiOH / Ba(OH)

)

Best for: Robust azetidines where cost is a factor and scale is large. The Fix: Standard NaOH is often too harsh. Lithium Hydroxide (LiOH) is milder due to the lithium cation's coordination ability. Alternatively, Barium Hydroxide allows for acid-free workup.

  • Protocol:

    • Dissolve ester in THF:Water (3:1). Crucial: Keep temperature at 0°C.

    • Add 1.1 equiv LiOH·H

      
      O. Monitor by TLC.[1]
      
    • Critical Workup Step: Do NOT acidify to pH 1 with HCl. This will protonate the amine, making it a leaving group, and trigger ring opening.

    • Alternative: Use Ba(OH)

      
      . Upon completion, add 1.0 equiv of H
      
      
      
      SO
      
      
      . The BaSO
      
      
      precipitates instantly. Filter through Celite. The filtrate is your free acid without excess salt or strong mineral acid.
Method B: The Anhydrous Solution (Potassium Trimethylsilanolate - KOTMS)

Best for: Chiral substrates prone to epimerization or hydrolysis-resistant esters. Mechanism: KOTMS (


) acts as a soluble hydroxide equivalent in organic solvents. It hydrolyzes the ester via a silyl ester intermediate, avoiding the aqueous basic conditions that promote racemization.
  • Protocol:

    • Dissolve substrate in anhydrous THF or Et

      
      O (0.1 M).
      
    • Add 1.1 – 1.5 equiv of solid KOTMS .

    • Stir at room temperature. The reaction is often anhydrous, preventing nucleophilic attack on the ring.

    • Workup: The product often precipitates as the potassium salt. Filter and wash with Et

      
      O. To liberate the acid, treat with mild citric acid buffer (pH 4-5), not strong HCl.
      
Method C: The "Nuclear Option" (Trimethyltin Hydroxide)

Best for: Highly sensitive, sterically hindered, or "impossible" substrates. Warning: Organotin compounds are highly toxic . Use extreme caution. Why it works: The tin atom acts as a Lewis acid, coordinating to the carbonyl oxygen, making it hyper-susceptible to attack by the hydroxide, even at neutral pH.

  • Protocol:

    • Dissolve ester in 1,2-dichloroethane (DCE).[2]

    • Add 2–5 equiv of Trimethyltin Hydroxide (

      
      ) .
      
    • Heat to 60–80°C (sealed tube if necessary).

    • Workup: This is the hard part (Tin removal).

      • Dilute with EtOAc.

      • Wash with 5% KHSO

        
         or KF solution (precipitates insoluble Tin fluoride).
        
      • Note: If the product is water-soluble, use resin capture (see Section 5).

Method D: Biocatalysis (Pig Liver Esterase - PLE)

Best for: Enantioselective hydrolysis or ultra-mild conditions. Logic: Enzymes operate at pH 7-8 and ambient temperature, completely avoiding the activation energy required to open the strained ring.

  • Protocol:

    • Suspend ester in Phosphate Buffer (pH 7.4).

    • Add Acetone (up to 10% v/v) to aid solubility.

    • Add PLE (Pig Liver Esterase) (approx 100 units/mmol).

    • Monitor pH.[3] The reaction produces acid, lowering pH. Maintain pH 7.4 by automated addition of 0.1 M NaOH (pH-stat) or manual addition.

    • Stop when NaOH consumption equals theoretical equivalents.

Critical Failure Analysis (FAQs)

Q1: My reaction turned into a black tar/polymer. What happened? Diagnosis: You likely triggered nucleophilic ring opening . Mechanism: The hydroxide ion attacked the C2 or C4 position of the azetidine ring instead of the ester carbonyl. This generates a reactive acyclic amine which then attacks other ester molecules, leading to polymerization. Fix: Switch to Method B (KOTMS) to remove water from the equation, or Method C to lower the activation energy for ester hydrolysis below that of ring opening.

Q2: I lost my enantiomeric excess (ee). The product is racemic. Diagnosis: Base-catalyzed enolization. Mechanism: The


-proton in azetidine-2-carboxylates is acidic. Strong aqueous bases (NaOH) remove this proton, forming a planar enolate. Reprotonation occurs from either face.
Fix:  Use Method B (KOTMS)  or Method D (PLE) . KOTMS is non-aqueous and less basic than hydroxide, significantly reducing enolization rates.

Q3: The reaction worked, but I cannot extract the product from the aqueous layer. Diagnosis: The "Zwitterion Trap." Explanation: Azetidine amino acids exist as zwitterions (


) in water. They are highly polar and insoluble in organic solvents (DCM/EtOAc).
Fix:  Do not  attempt liquid-liquid extraction.
  • Lyophilization: Freeze-dry the aqueous reaction mixture directly (if using volatile buffers like Ammonium Carbonate).

  • Ion Exchange: Pass the aqueous solution through a column of Dowex 50W (H+ form) .

    • Wash with water (removes salts).

    • Elute product with 1M NH

      
      OH or Pyridine.
      
    • Lyophilize the eluent.

Comparative Data: Reagent Selection
FeatureLiOH / NaOHKOTMS (Silanolate)Me

SnOH (Tin)
Pig Liver Esterase
Reaction Medium Aqueous (THF/H2O)Organic (THF/Et2O)Organic (DCE)Aqueous Buffer
Base Strength HighMediumNeutral/MildNeutral
Risk: Ring Opening High (if heated)LowVery LowNegligible
Risk: Racemization HighLowLowNone
Toxicity LowLowHigh None
Cost $


$

$
Mechanistic Visualization: The Ring Opening Pathway

Understanding why the reaction fails is key to preventing it.

RingOpening Ester Azetidine-2-Ester (Strained Ring) PathA Path A: Carbonyl Attack (Desired Hydrolysis) Ester->PathA Mild Cond. PathB Path B: Ring C4 Attack (Ring Opening) Ester->PathB Heat / Strong Base OH Nucleophile (OH-) OH->Ester Product Azetidine Acid (Intact Ring) PathA->Product Byproduct Acyclic Amino Acid (Polymerization Risk) PathB->Byproduct

Figure 2: Competition between desired hydrolysis (Path A) and fatal ring opening (Path B). High temperatures and strong aqueous bases favor Path B.

References
  • Trimethyltin Hydroxide Protocol: Nicolaou, K. C., et al. (2005).[2][4] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition.

  • KOTMS (Silanolate) Methodology: Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters.

  • Biocatalysis (PLE): Ohno, M., et al. (1981). "Pig Liver Esterase (PLE) in Organic Synthesis." Journal of the American Chemical Society.

  • Azetidine Stability: Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International.

  • Zwitterion Isolation (Ion Exchange): Dow Chemical Company. "DOWEX™ Fine Mesh Spherical Ion Exchange Resins for Separation Science."

Sources

Optimization

Technical Support Center: Purification of Polar N-Methyl Azetidine Esters

The following guide is structured as a Technical Support Center resource. It is designed to be non-linear, allowing you to jump directly to the specific issue you are facing with your N-methyl azetidine ester purificatio...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It is designed to be non-linear, allowing you to jump directly to the specific issue you are facing with your N-methyl azetidine ester purification.

Ticket ID: AZT-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic: Identify Your Problem

Before selecting a protocol, identify the specific failure mode you are observing.

SymptomProbable CauseRecommended Module
Streaking / Tailing Interaction between the basic azetidine nitrogen and acidic silanols on silica gel.[Module A]
Low Recovery / Decomposition Ring opening catalyzed by silica acidity or ester hydrolysis during workup.[1][Module B]
Co-elution with Impurities Polarity of the product is too similar to byproducts (often polar non-amines).[Module C]
Product is Volatile Loss of product on rotovap/high-vac due to low molecular weight.[1][Module D]

Module A: Flash Chromatography Optimization

Standard silica gel is acidic (pH ~5).[1] Basic azetidines will protonate and bind irreversibly or streak, leading to poor separation.

Method A1: Mobile Phase Modifiers (Standard Silica)

The Fix: Add a competitive base to the mobile phase to block silanol sites.

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).[1][2]
    
  • Concentration: 1% to 5% v/v in the polar solvent component (usually Methanol).

  • Protocol:

    • Pre-wash: Flush the column with 3 CV (Column Volumes) of the mobile phase containing the modifier before loading your sample. This "neutralizes" the column.[1]

    • Eluent: Use DCM:MeOH + 1%

      
       (aq).
      
    • Gradient: Start at 100% DCM and ramp to 10-20% MeOH (with modifier).

Critical Warning: Azetidines are strained rings (~25 kcal/mol strain energy).[1] Strong Lewis acids can trigger ring opening. If using standard silica, ensure the run is fast to minimize contact time.

Method A2: Amine-Functionalized Silica (Recommended)

The Fix: Use "KP-NH" or similar amine-bonded silica cartridges.

  • Why: The stationary phase is already basic. No modifiers are needed in the solvent.

  • Benefit: Eliminates the need to remove TEA/Ammonia from your product post-column.[1]

  • Solvent System: Often allows the use of Hexane:Ethyl Acetate instead of DCM:MeOH, which is easier to evaporate.

Module B: The "Catch and Release" Method (SCX)

Best for: Separating your amine from non-basic impurities without running a full column.

Technology: Strong Cation Exchange (SCX).[1][3] The resin contains sulfonic acid groups that bind the amine. Mechanism:

  • Catch: The basic azetidine binds to the sulfonic acid (ionic bond).[1]

  • Wash: Neutral/Acidic impurities are washed away with MeOH.[1]

  • Release: A basic solution breaks the ionic bond, eluting the pure amine.

SCX Workflow Diagram

SCX_Workflow cluster_0 Phase 1: Catch cluster_1 Phase 2: Wash cluster_2 Phase 3: Release Load Load Crude (in MeOH/DCM) Bind Azetidine Binds (Ionic Interaction) Load->Bind Wash Wash Solvent (MeOH) Bind->Wash Elute Elute Solvent (2M NH3 in MeOH) Bind->Elute Switch Solvent Waste Elute Neutrals & Acids Wash->Waste Collect Collect Pure Azetidine Elute->Collect

Caption: SCX "Catch and Release" purification workflow for basic amines.

Step-by-Step Protocol:

  • Conditioning: Wash SCX cartridge with MeOH (2 CV).[1]

  • Loading: Dissolve crude mixture in minimal MeOH or DCM. Load onto cartridge.

  • Washing: Flush with 3-5 CV of MeOH. Result: Your product remains on the column; non-basic impurities elute.[4]

  • Elution: Flush with 2M Ammonia in Methanol. Result: Product elutes.

  • Finishing: Concentrate the ammoniacal filtrate in vacuo.

Module C: Extraction & Stability (Non-Chromatographic)

Acid/Base Extraction

If your scale is large (>1g), chromatography may be inefficient.[1]

  • Dissolve crude in Ethyl Acetate (EtOAc) or Ether (

    
    ).
    
  • Extract with dilute HCl (1M). Note: The azetidine goes into the water layer.

  • Wash the aqueous layer with fresh EtOAc (removes non-basic organics).

  • Basify the aqueous layer carefully with

    
     or NaOH (keep cold, 
    
    
    
    ) to pH > 12.[1][5]
    • Warning: High pH + Heat = Ester Hydrolysis.[1] Keep it cold and fast.

  • Extract back into DCM (3x). DCM is better than EtOAc for polar amines.[1][5]

  • Dry (

    
    ) and concentrate.
    
Storage & Stabilization

N-methyl azetidine esters are prone to autopolymerization (the amine of one molecule attacks the ring/ester of another).

  • Best Practice: Store as a salt (HCl or Oxalate).[1]

  • Protocol: Dissolve free base in

    
    , add 1.1 eq of HCl in Dioxane/Ether. Filter the precipitate. The salt is stable at room temperature.
    

Module D: Volatility Management

Issue: N-methyl azetidine esters (especially low MW ones) can be volatile oils.

Troubleshooting Checklist:

  • Do not use high vacuum (< 5 mbar) for prolonged periods unless necessary.

  • Do not heat the water bath >

    
     during rotary evaporation.
    
  • Alternative: Use Kugelrohr Distillation for purification.

    • Because azetidines are thermally unstable, Kugelrohr is preferred over standard distillation because it operates at lower temperatures due to better vacuum efficiency and short path.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Reverse Phase (C18) chromatography? A: Yes, but pH control is critical.

  • Low pH (0.1% Formic Acid): The azetidine will be protonated (charged) and will elute very close to the void volume (poor retention).

  • High pH (10mM Ammonium Bicarbonate, pH 10): The amine is neutral (free base) and will retain better on C18. Ensure your column is pH stable (e.g., hybrid silica).

Q: My compound degraded on the silica column. Why? A: Silica is a Lewis acid.[1] It can coordinate to the azetidine nitrogen, increasing ring strain and facilitating nucleophilic attack (ring opening).[6] Use Amine-functionalized silica (Module A2) to prevent this.[1]

Q: How do I remove the Triethylamine (TEA) after the column? A: TEA (bp 89°C) can be difficult to remove completely from an oil.

  • Azeotrope with DCM/Heptane on the rotovap.[1]

  • If the product is stable, dissolve in DCM and wash with pH 10 buffer (removes some TEA salts).[1]

  • Ideally, use Ammonia in MeOH as the modifier instead; it is much more volatile.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for pKa and general purification strategies).

  • Biotage. (2023).[1][7] Strategies for the Flash Purification of Ionizable Compounds. Retrieved from

  • Teledyne ISCO. (2012).[4] RediSep SCX Column Application Note. Retrieved from

  • PubChem. (2025).[1] Azetidine Compound Summary. National Library of Medicine. Retrieved from

  • Stierlin, H., et al. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Advances. Retrieved from

Sources

Troubleshooting

Minimizing ring opening side reactions in azetidine synthesis

Stability Optimization & Side Reaction Mitigation Introduction: The Stability Paradox Azetidines offer a high-value pharmacophore due to their ability to lower lipophilicity and alter metabolic vectors compared to their...

Author: BenchChem Technical Support Team. Date: March 2026

Stability Optimization & Side Reaction Mitigation

Introduction: The Stability Paradox

Azetidines offer a high-value pharmacophore due to their ability to lower lipophilicity and alter metabolic vectors compared to their larger piperidine/pyrrolidine counterparts. However, this comes at a thermodynamic cost: ~26 kcal/mol of ring strain .

This guide addresses the primary failure mode in azetidine synthesis: Unwanted Ring Opening (RO) . This occurs either through acid-catalyzed hydrolysis, nucleophilic attack, or thermodynamic relaxation into linear polymers.

Module 1: Critical Synthesis Parameters

The synthesis of azetidines is a battle between Kinetic Control (forming the strained ring) and Thermodynamic Control (opening the ring or forming polymers).

The Mechanism of Failure: Acid-Catalyzed Ring Opening

The most common degradation pathway occurs during workup or storage. Protonation of the azetidine nitrogen creates a highly electrophilic ammonium species, which is rapidly attacked by even weak nucleophiles (water, alcohols, or the counter-ion).

Azetidine_Acid_Opening Azetidine Neutral Azetidine (Strained) Ammonium Protonated Species (Activated Electrophile) Azetidine->Ammonium Fast Equilibrium Protonation + H+ (Acidic pH) Protonation->Ammonium Transition Transition State (Ring Strain Release) Ammonium->Transition Rate Limiting Nucleophile + Nu- (H2O, Cl-) Nucleophile->Transition Linear Linear Amine/Alcohol (Thermodynamic Sink) Transition->Linear Irreversible

Figure 1: Mechanism of acid-catalyzed azetidine ring opening. Note that electron-withdrawing protecting groups (Tos, Boc) suppress the initial protonation step.

Module 2: Troubleshooting Synthetic Routes
Scenario A: Intramolecular Cyclization (

-Haloamines)

Issue: Low yield; presence of linear dimers or pyrrolidines.

Q: Why am I seeing pyrrolidine impurities? A: This is a consequence of Baldwin's Rules vs. Thermodynamics.

  • 4-exo-tet (Azetidine formation) is kinetically favored but strained.

  • 5-endo-tet (Pyrrolidine formation) is thermodynamically favored.[1]

  • Solution: If your precursor allows for rearrangement (e.g., via an aziridinium intermediate), the 5-membered ring will dominate. Ensure your leaving group is at the

    
    -position strictly and avoid substrates that can isomerize.
    

Q: How do I stop polymerization (intermolecular reaction)? A: Concentration is the control variable.

  • High Conc (>0.1 M): Intermolecular attack dominates

    
     Polymer.
    
  • Low Conc (<0.05 M): Intramolecular attack dominates

    
     Azetidine.
    
ParameterRecommendationRationale
Concentration 0.01 – 0.05 M Favor intramolecular collision (Zero-order kinetics relative to intermolecular).
Base NaH or KHMDS Strong, non-nucleophilic bases prevent competition from the base attacking the electrophile.
Solvent DMF or MeCN Polar aprotic solvents stabilize the transition state for

displacement.
Temperature Reflux (Short time) High temp overcomes the enthalpy of activation for the strained ring, but prolonged heat degrades it.
Scenario B: Reduction of

-Lactams

Issue: Ring opening during reduction with LiAlH


 (LAH).

Q: My lactam reduces, but the ring opens to the amino alcohol. A: This is often caused by the Lewis Acidity of aluminum species. The aluminum coordinates to the nitrogen, activating the C-N bond for cleavage.

  • Solution 1: Use Alane (AlH

    
    )  generated in situ (LAH + H
    
    
    
    SO
    
    
    or AlCl
    
    
    ). It is a milder reducing agent for amides and less prone to Lewis acid complexation.
  • Solution 2:Fieser Workup is forbidden. The standard water/NaOH/water workup for LAH generates heat and local alkalinity that destroys azetidines. Use Rochelle's Salt (Sodium Potassium Tartrate) or Sodium Sulfate decahydrate to quench gently.

Module 3: Isolation & Purification (The "Silica Trap")

The most common point of failure is not the reaction, but the purification. Silica gel is weakly acidic (pH ~5-6) and possesses active hydroxyl groups that open azetidines.

Purification Decision Matrix

Purification_Workflow Start Crude Reaction Mixture Check_pKa Is Azetidine Nitrogen Protected (Boc/Tos)? Start->Check_pKa Protected Yes (Non-Basic) Check_pKa->Protected Yes Unprotected No (Basic Amine) Check_pKa->Unprotected No Standard_Silica Standard Silica Gel (Safe) Protected->Standard_Silica Acid_Risk Risk: Acidic Degradation Unprotected->Acid_Risk Method_A Method A: Neutralized Silica (DCM + 1-5% Et3N) Acid_Risk->Method_A Preferred Method_B Method B: Basic Alumina (Brockmann Grade II) Acid_Risk->Method_B Alternative Method_C Method C: Distillation (If volatile/stable) Acid_Risk->Method_C Scale > 10g

Figure 2: Workflow for selecting the appropriate purification stationary phase.

Protocol: Neutralizing Silica Gel

  • Prepare your eluent system (e.g., DCM/MeOH).

  • Add 1% to 5% Triethylamine (TEA) or 1% NH

    
    OH  to the solvent mixture.
    
  • Flush the silica column with 2-3 column volumes of this basic solvent before loading the sample.

  • Why? The amine binds to the acidic silanol sites, "capping" them and preventing them from protonating your azetidine.

Module 4: Validated Protocol

Synthesis of N-Tosyl Azetidine via Cyclization Reference Standard: Adapted from Couty et al. and recent optimization studies.

Reagents:

  • N-Tosyl-3-chloropropylamine (Substrate)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) or NaH
  • Acetonitrile (MeCN) - Anhydrous

Step-by-Step:

  • Preparation (0.05 M): Dissolve 1.0 eq of N-Tosyl-3-chloropropylamine in anhydrous MeCN. Critical: Calculate volume to ensure concentration is

    
     0.05 M.
    
  • Activation: Add 2.0 eq of K

    
    CO
    
    
    
    (powdered, dry).
  • Cyclization: Heat to reflux (approx. 82°C) with vigorous stirring.

    • Checkpoint: Monitor by TLC.[2][3][4][5][6] The starting material (polar) should disappear, and a less polar spot (Azetidine) should appear.

    • Time: Typically 4–16 hours. Do not over-cook.

  • Workup (Non-Acidic):

    • Cool to Room Temp.[2][4][5][7]

    • Filter off solids (salts).[7]

    • Concentrate filtrate under reduced pressure.[5][6] Do not heat above 40°C during evaporation.

  • Purification:

    • Since the N-Tosyl group reduces basicity, standard silica is usually acceptable.

    • However, for maximum yield, use 10-20% EtOAc in Hexanes on silica.

References
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.[7] Link

  • Singh, G. S., & D'Höoghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[8][9] Chemical Reviews.[7] Link

  • Staudinger, H. (1907).[10] Zur Kenntnis der Ketene.[7] Diphenylketen. Justus Liebigs Annalen der Chemie. (Foundational work on beta-lactam/azetidine structures). Link

  • Baldwin, J. E. (1976).[11] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications. Link

  • BenchChem Technical Support. (2025). Azetidine Ring-Opening Reactions & Troubleshooting.Link

  • Padwa, A. (1991). Azetidine and its derivatives.[1][2][3][4][5][6][7][12][13] In Comprehensive Heterocyclic Chemistry. (Standard reference for ring strain data).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Characterization of Methyl 1-methylazetidine-2-carboxylate

This guide provides an in-depth technical comparison and characterization of Methyl 1-methylazetidine-2-carboxylate ( -Me-Aze-OMe), a critical constrained amino acid scaffold used in peptidomimetics and drug discovery. E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and characterization of Methyl 1-methylazetidine-2-carboxylate (


-Me-Aze-OMe), a critical constrained amino acid scaffold used in peptidomimetics and drug discovery.

Executive Summary & Structural Context

Methyl 1-methylazetidine-2-carboxylate is the


-methylated ester derivative of Azetidine-2-carboxylic acid (Aze) .[1] It serves as a lower homolog of 

-methylproline.[1][2] Its four-membered ring introduces significant Baeyer strain (~26 kcal/mol) and Pitzer strain (torsional) , forcing the molecule into a rigid, puckered conformation.[1][2]

In drug design, this scaffold is utilized to:

  • Restrict Conformational Freedom: Lock peptide backbones into specific secondary structures (preferentially

    
    -turns over the 
    
    
    
    -turns favored by proline).
  • Modulate Lipophilicity: The

    
    -methyl group removes the hydrogen bond donor capability and increases permeability.[1][2]
    
  • Alter Metabolic Stability: The strained ring resists proteolysis differently than five-membered analogs.[1][2]

Structural Hierarchy

The following diagram illustrates the structural relationship between the target molecule and its primary alternatives.

StructuralContext cluster_properties Key NMR Differentiators Target Methyl 1-methylazetidine-2-carboxylate (Target Scaffold) Strain Ring Strain Effects (Deshielding) Target->Strain Inversion N-Inversion Barrier (Signal Broadening) Target->Inversion Parent Methyl azetidine-2-carboxylate (Parent Secondary Amine) Parent->Target N-Methylation (+14 Da, Lipophilicity ↑) Analog Methyl 1-methylpyrrolidine-2-carboxylate (N-Me-Proline Analog) Analog->Target Ring Contraction (5-mem to 4-mem) (Strain ↑, Angles ↓)

Figure 1: Structural relationships and key NMR differentiators between the target azetidine and its proline/parent analogs.

1H NMR Characterization Profile

The characterization of


-Me-Aze-OMe requires careful acquisition parameters due to the relaxation properties of the methyl groups and the conformational dynamics of the four-membered ring.[1]
Experimental Protocol (Self-Validating)

To ensure reproducible integration and resolution of diastereotopic protons, follow this protocol:

  • Solvent:

    
     (Standard).[1][2] Use 
    
    
    
    only if analyzing the hydrochloride salt (shifts will vary).[1][2]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1D proton (

    
    ).
    
  • Relaxation Delay (d1): Set to

    
     5 seconds .
    
    • Reasoning: The

      
      -methyl and ester methyl protons have long 
      
      
      
      relaxation times.[1][2] Short delays (
      
      
      ) will suppress their integration values, leading to incorrect proton counting (e.g., integrating to 2.5H instead of 3H).[1][2]
  • Scans (ns): 16–32 scans are sufficient for this concentration.[1][2]

Chemical Shift Assignments ( , 400 MHz)

The following table synthesizes consensus data for the


-methylated azetidine core.
PositionProton Type

(ppm)
Multiplicity

(Hz)
Structural Insight

-Me
Methyl2.30 – 2.45 Singlet (s)-Diagnostic peak. Sharp singlet indicates fast N-inversion at RT.[1][2]

Methyl3.70 – 3.75 Singlet (s)-Standard methyl ester region.[1][2]
H-2 Methine (

)
3.15 – 3.35 dd or t~8.5Shielded relative to Proline

-H due to ring anisotropy.[2]
H-3a Methylene (

)
2.10 – 2.25 Multiplet (m)-Diastereotopic.[1][2] Complex coupling due to puckering.[1][2]
H-3b Methylene (

)
2.35 – 2.50 Multiplet (m)-Often overlaps with

-Me signal; requires 2D HSQC to resolve.[2]
H-4a Methylene (

)
3.05 – 3.20 Multiplet (m)-Proximal to Nitrogen.[1][2]
H-4b Methylene (

)
3.55 – 3.70 Multiplet (m)-Deshielded; distinct from H-4a.[2]

Critical Note on H-3/H-4 Coupling: Unlike the 5-membered pyrrolidine ring, the azetidine ring is highly strained.[1] The geminal coupling constants (


) are typically large (~10-11 Hz), and vicinal couplings (

) vary significantly based on the "pucker" angle of the ring.[1][2]

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the NMR signature of


-Me-Aze-OMe against its two closest chemical relatives.
Comparison 1: vs. Methyl Azetidine-2-carboxylate (The Parent Amine)

Primary Difference: Substitution of the N-H for N-Me.[1]

FeatureMethyl 1-methylazetidine-2-carboxylate (

-Me)
Methyl azetidine-2-carboxylate (NH)
N-Substituent Singlet (

2.35)
Broad Singlet (

2.0-4.0)
(Exchangeable)
H-2 (

-proton)
Shifted upfield (shielding from N-Me)Typically more downfield (

3.5-4.0)
H-4 (

-protons)
Distinct diastereotopic separationOften simpler multiplets
Solvent Effect No exchange with

NH proton disappears in

Diagnostic Utility: The disappearance of the broad NH peak and the emergence of the sharp N-Me singlet is the primary confirmation of successful methylation.[1][2]

Comparison 2: vs. Methyl 1-methylpyrrolidine-2-carboxylate ( -Me-Proline)

Primary Difference: Ring size (4 vs. 5).

Featurengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Me-Azetidine (4-membered)

-Me-Proline (5-membered)
Ring Protons 4 protons (2

, 2

)
6 protons (2

, 2

, 2

)
Complexity Signals are more dispersed; H-3/H-4 often distinct.

and

protons often form a "proton soup" envelope at 1.7-2.2 ppm.[1]
Conformation Rigid Puckering.[1][2] Favors

-turns in peptides.[1][2][3][4]
Envelope conformation.[1][2] Favors

-turns.
H-2 Coupling Rigid dihedral angles lead to sharp, consistent coupling.[1][2]Flexible ring leads to averaged coupling constants.[1][2]
Conformational Dynamics Diagram

The azetidine ring undergoes a "butterfly" puckering motion.[1][2] The NMR spectrum represents a time-averaged signal of these conformers at room temperature.[1][2]

ConformationalDynamics cluster_impact Spectral Impact StateA Conformer A (N-invert / Pucker +) StateB Conformer B (N-invert / Pucker -) StateA->StateB Fast Exchange (Room Temp) NMR Observed NMR Spectrum (Weighted Average) StateA->NMR StateB->NMR Broadening Line Broadening (If cooled < -40°C) NMR->Broadening Averaging Averaged J-Couplings (At 25°C) NMR->Averaging

Figure 2: The impact of azetidine ring puckering dynamics on the observed NMR spectrum.

Advanced Analysis: 13C NMR Cross-Reference

To validate the 1H data, the 13C NMR spectrum provides unambiguous confirmation of the ring size contraction.[1][2]

  • C-2 (Methine):

    
     65.0 – 68.0 ppm (Azetidine C-2 is significantly deshielded compared to Proline C-2 due to strain).[1]
    
  • N-Me:

    
     42.0 – 44.0 ppm.[1][2]
    
  • C-4 (Methylene):

    
     53.0 – 55.0 ppm.[1][2]
    
  • C-3 (Methylene):

    
     21.0 – 23.0 ppm (Highly shielded compared to Proline C-3/C-4).[1]
    

References

  • Synthesis and Azetidine Characterization: González-Castro, M. A., et al. (2015).[1][2][5] Synthesis of polyhydroxylated azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid from D-glucose. Tetrahedron, 71(31), 5085-5090.[1][2][5] [Link]

  • Conformational Comparison (Aze vs Pro): Zagari, A., Némethy, G., & Scheraga, H. A. (1990).[1][2] The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides.[1][2] Biopolymers, 30(9-10), 951-959.[1] [Link][1][2]

  • Peptidomimetic Applications (Turn Induction): Improta, R., et al. (2008).[1][2] Azetidine-Derived Amino Acids versus Proline Derivatives.[1][2][6][3][4][7] Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(4), 1393–1402.[1][2] [Link][1][2]

  • General NMR Shift Tables: Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] [Link][1][2]

Sources

Comparative

HRMS Analysis of Methyl 1-methylazetidine-2-carboxylate: A Comparative Technical Guide

Executive Summary Methyl 1-methylazetidine-2-carboxylate is a constrained amino acid derivative increasingly utilized in peptidomimetic drug design to induce -turns and restrict conformational flexibility. However, its a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-methylazetidine-2-carboxylate is a constrained amino acid derivative increasingly utilized in peptidomimetic drug design to induce


-turns and restrict conformational flexibility. However, its analysis presents a dual challenge: high polarity  (leading to poor retention on standard C18 phases) and isobaric interference  with proline derivatives (specifically methyl prolinate and N-methyl proline).

This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against Reversed-Phase (C18) methods and details the specific HRMS/MS fragmentation pathways required to differentiate this 4-membered ring scaffold from its 5-membered homologues.

Part 1: The Analytical Challenge

The core difficulty in analyzing this molecule lies in its physicochemical properties and its structural isomers.

Physicochemical Profile
  • Formula:

    
    
    
  • Monoisotopic Mass: 129.0790 Da

  • Polarity: High (Basic tertiary amine + ester).

  • LogP: ~0.1 (Estimated).

The Isobaric Trap

Researchers often confuse the target with its metabolic or synthetic isomers. All the following share the exact mass 129.0790 (


):
CompoundRing SizeStructural FeatureAnalytical Risk
Methyl 1-methylazetidine-2-carboxylate 4 (Strained) N-methyl, Methyl esterTarget
Methyl prolinate5 (Stable)NH, Methyl esterCommon Impurity
N-methyl proline5 (Stable)N-methyl, Carboxylic acidMetabolic Isomer

Part 2: Comparative Methodology (Chromatography)

Standard C18 protocols often fail for this analyte due to elution in the void volume, leading to ion suppression. HILIC is the superior alternative.

Comparison: C18 vs. ZIC-HILIC
FeatureMethod A: Standard Reversed-Phase (C18)Method B: ZIC-HILIC (Recommended)
Stationary Phase C18 (Octadecylsilane)Zwitterionic HILIC (Sulfobetaine)
Mobile Phase A Water + 0.1% Formic Acid10 mM Ammonium Formate (pH 3.5) in Water
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile
Retention Mechanism Hydrophobic InteractionPartitioning into water-rich layer + Electrostatic
Retention Time (

)
< 0.5 (Elutes near void)> 3.0 (Excellent retention)
Peak Shape Often tailing (silanol interactions)Sharp (Gaussian)
MS Sensitivity Low (suppression from salts in void)High (high organic % enhances desolvation)

Verdict: Method B (HILIC) is the validated choice. The high organic content required for elution in HILIC (typically 60-40% ACN) perfectly aligns with ESI desolvation mechanisms, boosting sensitivity by 5-10x compared to aqueous-heavy C18 elution.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to ensure separation of the target from its 5-membered ring isomers.

LC Conditions (HILIC)
  • Column: Merck SeQuant ZIC-HILIC (

    
     mm, 3.5 µm) or equivalent.
    
  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for equilibration)

    • 1-8 min: 90% B

      
       40% B (Linear Gradient)
      
    • 8-10 min: 40% B (Wash)

    • 10.1 min: Return to 90% B.

HRMS Source Parameters (ESI+)
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000).

  • Polarity: Positive (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 300°C.

  • Collision Energy (CE): Stepped 10, 20, 30 eV (Critical for ring-opening observation).

System Suitability Test (SST)
  • Acceptance Criteria: Inject a mixture of Methyl 1-methylazetidine-2-carboxylate and Methyl prolinate.

  • Requirement: Baseline resolution (

    
    ) must be achieved. Methyl prolinate typically elutes later than the azetidine on ZIC-HILIC due to the secondary amine's stronger interaction with the stationary phase compared to the tertiary amine of the target.
    

Part 4: Fragmentation Analysis (Differentiation)

This is the core scientific validation. While both the target and methyl prolinate share the


 of 130.0863, their fragmentation is driven by ring strain differences.
The Mechanism
  • Azetidine (Target): The 4-membered ring has high angular strain (~26 kcal/mol). Upon activation, the ring opens readily. A characteristic pathway is the cleavage of the ring to lose ethylene (

    
    , 28 Da) or the loss of the methoxy group followed by ring opening.
    
  • Prolinate (Alternative): The 5-membered ring is stable. The dominant fragmentation is the loss of the ester moiety (

    
    , 59 Da) to form the stable pyrrolidinium ion (
    
    
    
    ).
Diagnostic Ions Table
Precursor (

)
Fragment Ion (

)
Neutral LossOriginSpecificity
130.0863 102.055 28 Da (

)
Azetidine Ring Cleavage High (Target Specific)
130.086371.049759 Da (

)
Ester LossLow (Common to both)
130.086398.060032 Da (

)
Methanol LossModerate

Key Differentiator: Look for the


 102  peak. This represents the retro-2+2 style cleavage or ring opening unique to the strained azetidine system, which is energetically unfavorable in the stable proline ring.

Part 5: Visualizations

Analytical Workflow

The following diagram illustrates the decision matrix for analyzing polar constrained amino acids.

AnalyticalWorkflow Sample Sample: Azetidine Derivative CheckLogP Check LogP / Polarity Sample->CheckLogP Decision Polar/Basic? CheckLogP->Decision C18 Method A: C18 (Poor Retention) Decision->C18 No (Hydrophobic) HILIC Method B: ZIC-HILIC (Recommended) Decision->HILIC Yes (Hydrophilic) MS_Source ESI+ Source (High Organic Desolvation) C18->MS_Source Void Elution Risk HILIC->MS_Source Sharp Peaks Frag MS/MS Fragmentation MS_Source->Frag Data Data Analysis: Search for m/z 102 (Ring Open) Frag->Data

Caption: Decision workflow prioritizing HILIC for polar azetidine analysis to avoid void volume elution.

Fragmentation Pathway (Differentiation)

This diagram details the specific mass spectral logic to distinguish the target from proline.

Fragmentation Precursor Precursor [M+H]+ m/z 130.0863 (C6H11NO2) Split Precursor->Split Aze_Path Azetidine Path (Ring Strain Release) Split->Aze_Path Target Pro_Path Proline Path (Stable Ring) Split->Pro_Path Isomer Frag_98 Common Fragment m/z 98 [M+H - MeOH]+ Split->Frag_98 Frag_102 Fragment m/z 102.05 [M+H - C2H4]+ (Ring Cleavage) Aze_Path->Frag_102 - 28 Da (Ethylene) Frag_71 Fragment m/z 71.05 [M+H - COOMe]+ (Pyrrolidinium Ion) Pro_Path->Frag_71 - 59 Da (Ester)

Caption: Mechanistic divergence in MS/MS. The 4-membered ring yields unique C2H4 loss (m/z 102).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13246222, Methyl azetidine-2-carboxylate. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012).Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds. Analytical and Bioanalytical Chemistry.
  • Couty, F., et al. (2008).Azetidine-Derived Amino Acids versus Proline Derivatives. The Journal of Organic Chemistry.
  • Agilent Technologies.Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (Technical Note on HILIC vs C18).
Validation

A Comparative Guide to the Stereochemical Analysis of (S)-methyl 1-methylazetidine-2-carboxylate: Beyond Optical Rotation

In the landscape of modern pharmaceutical development, the precise stereochemical characterization of chiral molecules is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. The b...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern pharmaceutical development, the precise stereochemical characterization of chiral molecules is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. The biological activity of enantiomers can vary dramatically, with one providing therapeutic benefit while the other might be inactive or even toxic.[1] (S)-methyl 1-methylazetidine-2-carboxylate, a key building block in the synthesis of novel therapeutics, is no exception. Its constrained four-membered ring and chiral center demand rigorous stereochemical control and analysis.[2][3][4]

This guide provides an in-depth comparison of methodologies for determining the stereochemical purity of (S)-methyl 1-methylazetidine-2-carboxylate, with a primary focus on the classical technique of optical rotation. We will delve into the causality behind experimental choices, present a self-validating protocol for polarimetry, and objectively compare this method with contemporary chromatographic and spectroscopic alternatives.

The Enduring Relevance of Optical Rotation

Optical rotation is a fundamental property of chiral substances, defined as the rotation of the plane of polarized light as it passes through a solution of the compound.[5][6] The specific rotation, a standardized measure, is a characteristic physical constant for a given enantiomer under defined conditions (temperature, solvent, concentration, and wavelength).[5][7][8] For (S)-methyl 1-methylazetidine-2-carboxylate, determining its specific rotation is a primary step in confirming the synthesis of the desired enantiomer.

Experimental Protocol: Determining the Specific Rotation of (S)-methyl 1-methylazetidine-2-carboxylate

This protocol is designed to be a self-validating system, incorporating checks and best practices to ensure the accuracy and reliability of the measurement.

Objective: To accurately measure the specific rotation of a synthesized sample of (S)-methyl 1-methylazetidine-2-carboxylate.

Materials:

  • A calibrated polarimeter with a sodium D-line lamp (589 nm).

  • A 1 dm (10 cm) polarimeter cell.

  • Volumetric flasks (Class A, 10 mL).

  • Analytical balance (readable to 0.1 mg).

  • High-purity solvent (e.g., methanol, chloroform, or ethanol). The choice of solvent is critical as it can influence the magnitude and even the sign of the optical rotation. The solvent should be selected based on the solubility of the analyte and consistency with any available literature data for similar compounds.

  • The sample of (S)-methyl 1-methylazetidine-2-carboxylate, ensuring it is of high chemical purity to avoid interference from other optically active compounds.

Methodology:

  • Instrument Calibration:

    • Ensure the polarimeter is turned on and the sodium lamp has stabilized (typically 15-30 minutes).

    • Calibrate the instrument to zero using a blank cell filled with the chosen solvent. This step is crucial to correct for any background rotation from the solvent or the instrument itself.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of (S)-methyl 1-methylazetidine-2-carboxylate and record the exact mass.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in the chosen solvent and fill the flask to the mark. Ensure complete dissolution and homogeneity by thorough mixing. This corresponds to a concentration (c) in g/100 mL.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared solution before filling it.

    • Carefully fill the cell, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and allow the temperature to equilibrate to the instrument's set temperature (typically 20°C or 25°C). Record the temperature.

    • Take at least five separate readings of the observed rotation (α) and calculate the average. This minimizes random error and provides a measure of the reading's precision.

  • Calculation of Specific Rotation ([α]):

    • The specific rotation is calculated using the following formula:[5][6] [α]λT = α / (l × c) Where:

      • [α]λT is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration of the sample in g/mL.

  • Data Reporting and Validation:

    • Report the specific rotation including the temperature, wavelength (D for sodium D-line), and solvent. For example: [α]D20 = +X.X° (c 1.0, Methanol).

    • To validate the measurement, prepare and measure a second, independently prepared solution of the same sample. The results should be in close agreement.

Diagram of the Polarimetry Workflow

polarimetry_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting start Start calibrate Calibrate Polarimeter with Blank start->calibrate prepare_sample Prepare Solution of Known Concentration calibrate->prepare_sample fill_cell Fill Polarimeter Cell prepare_sample->fill_cell measure_rotation Measure Observed Rotation (α) fill_cell->measure_rotation calculate Calculate Specific Rotation [α] measure_rotation->calculate report Report [α] with Conditions (T, λ, solvent) calculate->report end End report->end

Caption: Workflow for Determining Specific Rotation.

A Comparative Analysis: Alternative Methodologies

While optical rotation is a valuable tool, it provides a bulk measurement of the enantiomeric excess. For a more detailed and often more sensitive analysis, other techniques are indispensable.

FeatureOptical Rotation (Polarimetry)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing AgentsCircular Dichroism (CD) Spectroscopy
Principle Measures the rotation of plane-polarized light by a chiral molecule in solution.[5][6]Differential interaction of enantiomers with a chiral stationary phase leads to separation.[9][10]Conversion of enantiomers into diastereomers, which are distinguishable by NMR.[1][11][12]Differential absorption of left and right circularly polarized light by a chiral molecule.[13][14]
Information Provided Enantiomeric excess (ee) and the sign of rotation.Quantitative determination of ee and detection of impurities.Direct observation and quantification of enantiomers as diastereomers.[1]Information about the secondary structure and absolute configuration of chiral molecules.[13][15][16]
Sensitivity Moderate.High.High.Moderate to high, depends on the chromophore.
Sample Requirement Relatively high concentration needed.Low concentration.Moderate concentration.Low concentration, requires a chromophore near the chiral center.
Development Time Low.Moderate to high, requires method development for column and mobile phase selection.[10]Moderate, requires selection of an appropriate chiral derivatizing agent.[1]Moderate.
Instrumentation Polarimeter.HPLC with a chiral column and a standard detector (e.g., UV).NMR spectrometer.CD spectrophotometer.
Key Advantage Rapid, non-destructive, and provides a fundamental physical constant.High accuracy, precision, and resolving power for complex mixtures.Provides structural information in addition to enantiomeric ratio.[17][18]Can provide information on the absolute configuration without a reference standard.

In-Depth Look at the Alternatives

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is paramount and is often based on the functional groups present in the analyte.[9][10] For (S)-methyl 1-methylazetidine-2-carboxylate, a macrocyclic glycopeptide-based CSP could be a suitable starting point for method development.[9]

Experimental Workflow for Chiral HPLC:

  • Column and Mobile Phase Selection: Screen a variety of chiral columns and mobile phase systems to achieve baseline separation of the enantiomers.

  • Method Optimization: Fine-tune the mobile phase composition, flow rate, and column temperature to optimize resolution and analysis time.[10]

  • Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This method relies on the reaction of the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers.[1][11] These diastereomers have distinct NMR spectra, allowing for their quantification. For an amine like (S)-methyl 1-methylazetidine-2-carboxylate, a common CDA would be Mosher's acid chloride or a similar chiral acid.

Experimental Workflow for NMR with CDAs:

  • Derivatization: React the sample with an enantiomerically pure CDA.

  • NMR Analysis: Acquire a high-resolution 1H NMR spectrum of the resulting diastereomeric mixture.

  • Quantification: Identify and integrate well-resolved, non-overlapping signals corresponding to each diastereomer to determine their ratio.[1]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light.[14] The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule and can be used to determine the absolute configuration by comparing the experimental spectrum to that predicted by quantum mechanical calculations. For azetidine derivatives, which are conformationally constrained, CD can be a particularly insightful technique.[2]

Decision-Making Framework for Stereochemical Analysis

decision_framework cluster_screening Initial Assessment & Screening cluster_methods Analytical Methods cluster_advanced Advanced Characterization start Need for Stereochemical Analysis of (S)-methyl 1-methylazetidine-2-carboxylate quick_ee_check Quick enantiomeric excess check needed? start->quick_ee_check impurity_profile Need to quantify impurities? quick_ee_check->impurity_profile No polarimetry Polarimetry quick_ee_check->polarimetry Yes chiral_hplc Chiral HPLC impurity_profile->chiral_hplc Yes nmr_cda NMR with CDA impurity_profile->nmr_cda No absolute_config Absolute configuration confirmation needed? chiral_hplc->absolute_config nmr_cda->absolute_config cd_spectroscopy CD Spectroscopy absolute_config->start No, analysis complete absolute_config->cd_spectroscopy Yes

Caption: Decision-making framework for selecting the appropriate analytical method.

Conclusion: An Integrated Approach

The determination of the optical rotation of (S)-methyl 1-methylazetidine-2-carboxylate is a foundational experiment in its stereochemical characterization. However, for comprehensive analysis and quality control in a drug development setting, an integrated approach is essential. Polarimetry serves as a rapid and straightforward method for confirming the enantiomeric excess of a bulk sample. Chiral HPLC provides superior accuracy and sensitivity for quantitative analysis and impurity profiling. NMR with chiral derivatizing agents offers the dual benefit of quantification and structural confirmation. Finally, circular dichroism stands as a powerful tool for the unambiguous determination of absolute configuration.

The choice of methodology should be guided by the specific requirements of the analysis, from routine quality control to in-depth structural elucidation. By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize the stereochemistry of this important chiral building block.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • Specific Rotation - Carboxyl / Alfa Chemistry. Alfa Chemistry.
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • Influence of proline residues on the antibacterial and synergistic activities of α-helical peptides. SAHMRI.
  • Vibrational circular dichroism spectra of proline in water at different pH values. The Royal Society of Chemistry.
  • NMR for Stereochemical Elucid
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC.
  • Determining Enantiomeric Purity: A Technical Guide to Chiral Deriv
  • Table 60-1.
  • Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions. SpringerLink.
  • Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. PubMed.
  • Circular dichroism spectra of proline-containing peptides....
  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • Efficient route to (S)-azetidine-2-carboxylic acid. PubMed.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • Biosynthesis of Methylazetidinecarboxylic Acid with Opposite Stereoconfigurations in Vioprolides and Bonnevillamides.
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionaliz
  • Optical Rotation, Optical Activity, and Specific Rot
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • 3.6: Optical Activity. Chemistry LibreTexts.
  • Methyl 1-methylazetidine-2-carboxyl
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC.
  • Methyl internal rotation experimental parameters for the two identified forms of aspirin.

Sources

Comparative

Comparison of methyl 1-methylazetidine-2-carboxylate vs proline methyl ester

Topic: Executive Summary For researchers in medicinal chemistry and synthetic organocatalysis, the selection of cyclic amino acid scaffolds dictates the mechanistic boundaries of a project. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary

For researchers in medicinal chemistry and synthetic organocatalysis, the selection of cyclic amino acid scaffolds dictates the mechanistic boundaries of a project. This guide provides an in-depth comparison between proline methyl ester (a 5-membered pyrrolidine with a secondary amine) and methyl 1-methylazetidine-2-carboxylate (a 4-membered azetidine with a tertiary amine). While both are cyclic amino acid esters, their divergent ring strains, steric profiles, and nitrogen substitution patterns lead to entirely different applications—ranging from active enamine catalysis to rigidified bioisosteric drug design.

Structural & Physicochemical Profiling

Understanding the causality behind the reactivity of these two molecules requires examining their ring geometry and nitrogen hybridization.

A common misconception is that all small nitrogen heterocycles suffer from drastically reduced basicity due to the increased s-character of the nitrogen lone pair. While this is true for 3-membered aziridines (pKa ~8.0), the 4-membered azetidine ring maintains a basicity remarkably similar to the 5-membered pyrrolidine (parent heterocycle pKa ~11.29 vs 11.31, respectively)[1].

Therefore, the functional divergence between these two specific esters is driven by ring strain and amine substitution rather than intrinsic core basicity:

  • Proline Methyl Ester (Pro-OMe): Features a low-strain pyrrolidine ring (~5.8 kcal/mol)[1]. The presence of a secondary amine (-NH-) makes it a potent nucleophile capable of reversible covalent bonding with carbonyls[2].

  • Methyl 1-methylazetidine-2-carboxylate: Features a highly strained azetidine ring (~25.2 kcal/mol)[1]. The N-methylation converts it into a tertiary amine, completely abolishing its ability to act as a hydrogen-bond donor or form stable enamines.

Table 1: Comparative Physicochemical Properties
PropertyProline Methyl EsterMethyl 1-methylazetidine-2-carboxylate
Ring System Pyrrolidine (5-membered)Azetidine (4-membered)
Amine Classification Secondary (-NH-)Tertiary (-N(CH3)-)
Ring Strain Energy ~5.8 kcal/mol~25.2 kcal/mol
Conjugate Acid pKa ~7.5 – 8.5 (Ester-withdrawn)~6.5 – 7.5 (Tertiary/Ester-withdrawn)
Covalent Catalysis Active (Forms Enamines/Iminiums)Inactive (Sterically/Chemically Blocked)
Primary Application Organocatalysis, Peptide SynthesisBioisostere, Conformational Restriction

Organocatalysis and Reactivity Pathways

Proline and its ester derivatives are privileged scaffolds in asymmetric organocatalysis[3]. The secondary amine of Pro-OMe readily condenses with donor ketones or aldehydes to form an active enamine intermediate. This intermediate raises the HOMO of the nucleophile, driving highly stereoselective aldol and Michael additions[4].

Conversely, methyl 1-methylazetidine-2-carboxylate lacks the requisite N-H proton to resolve an iminium ion into an enamine. Attempted condensation with carbonyls halts at the hemiaminal stage or fails entirely due to the steric bulk of the N-methyl group. Consequently, it is catalytically inert in classical enamine activation modes, but serves excellently as a chiral Lewis base or a rigid ligand precursor.

G Pro Proline Methyl Ester (Secondary Amine) Iminium Iminium Ion Intermediate Pro->Iminium Condensation Carbonyl Carbonyl Substrate Carbonyl->Iminium Enamine Active Enamine (Nucleophilic) Iminium->Enamine -H+ Aze Methyl 1-methylazetidine- 2-carboxylate (Tertiary) Blocked No Enamine Formation (Chemically Blocked) Aze->Blocked + Carbonyl

Caption: Reactivity pathways of Pro-OMe vs N-methylazetidine in enamine catalysis.

Medicinal Chemistry & Proteotoxicity Evasion

In drug development, the azetidine ring is frequently deployed as a bioisostere for pyrrolidine to modulate lipophilicity, improve metabolic stability, and alter the exit vector of substituents[5].

However, researchers must be aware of the biological context of the parent acids. Unmodified azetidine-2-carboxylic acid (Aze) is a toxic, non-proteinogenic amino acid utilized by plants as an allelopathic defense mechanism[6]. Because of its structural similarity to L-proline, Aze is erroneously recognized by prolyl-tRNA synthetase and misincorporated into nascent proteins[7]. This misincorporation disrupts normal protein folding (e.g., in collagen), triggering severe endoplasmic reticulum (ER) stress and the unfolded protein response[8].

By utilizing methyl 1-methylazetidine-2-carboxylate , researchers bypass this toxicity. The N-methylation prevents recognition by prolyl-tRNA synthetase, allowing the safe integration of the strained 4-membered ring into synthetic drug candidates without triggering proteotoxic off-target effects.

G Pro L-Proline tRNA Prolyl-tRNA Synthetase Pro->tRNA Aze Azetidine-2-carboxylic acid (Free Aze) Aze->tRNA Misincorporation Normal Normal Protein Folding tRNA->Normal Misfold Protein Misfolding & ER Stress tRNA->Misfold NMe N-Methylated Azetidine Esters Safe Bypasses tRNA Misincorporation NMe->Safe Steric Block

Caption: Biological fate of proline vs azetidine analogs during protein synthesis.

Experimental Methodologies (Self-Validating Protocols)

To demonstrate the practical differences dictated by their structures, below are two validated protocols highlighting their distinct chemical behaviors.

Protocol A: Asymmetric Aldol Reaction using Proline Methyl Ester

Objective: Utilize the secondary amine of Pro-OMe to catalyze a stereoselective aldol addition[9].

  • Preparation: In a dry 10 mL round-bottom flask, dissolve 0.5 mmol of 4-nitrobenzaldehyde in 2.0 mL of anhydrous DMSO.

  • Catalyst Activation: Add 0.1 mmol (20 mol%) of L-proline methyl ester hydrochloride and 0.1 mmol of N-methylmorpholine (NMM) to liberate the free secondary amine.

  • Nucleophile Addition: Add 2.5 mmol (5 equivalents) of anhydrous acetone.

  • Reaction: Stir the mixture at room temperature for 24–48 hours. Monitor progression via TLC (Hexanes/EtOAc 7:3) until the aldehyde is consumed.

  • Quench & Extract: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: Analyze the crude mixture via ¹H-NMR. The appearance of a beta-hydroxy proton signal (~5.1 ppm) confirms successful enamine-mediated aldol addition.

Protocol B: Saponification of Methyl 1-methylazetidine-2-carboxylate

Objective: Deprotect the ester to yield the N-methylated amino acid for downstream peptide coupling. Note: The strained azetidine ring requires careful temperature control to prevent nucleophilic ring-opening[10].

  • Preparation: Dissolve 1.0 mmol of methyl 1-methylazetidine-2-carboxylate in 3.0 mL of a THF/H₂O mixture (2:1 v/v).

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Dropwise, add 1.1 mmol of LiOH·H₂O (pre-dissolved in 1.0 mL of DI water).

  • Reaction: Stir at 0 °C for 2 hours, then slowly warm to room temperature. The steric hindrance of the N-methyl group slightly retards hydrolysis compared to linear esters.

  • Workup: Carefully acidify the mixture to pH ~6 using 1M HCl to form the zwitterion. Lyophilize the aqueous mixture to isolate the crude amino acid.

  • Validation: Confirm the loss of the methyl ester singlet (~3.7 ppm) via ¹H-NMR (D₂O). The preservation of the azetidine ring protons (multiplets at 2.2–4.0 ppm) confirms that no destructive ring-opening occurred.

References

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at:[Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. National Institutes of Health (NIH). Available at: [Link]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. Available at: [Link]

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. Available at:[Link]

  • A review: L- Proline as an organocatalyst. IARJSET. Available at: [Link]

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. ACS Publications. Available at: [Link]

  • Structure-Reactivity Relationships of L-Proline Derived Spirolactams and a-Methyl Prolinamide Organocatalysts. TU Dublin. Available at: [Link]

  • Preparation and Synthetic Applications of Azetidines. CLOCKSS. Available at: [Link]

  • Aziridine: ring strain promotes ring opening. Almerja. Available at: [Link]

Sources

Validation

Infrared Spectroscopy of Azetidine Ester Carbonyls: A Comparative Technical Guide

Executive Summary Azetidine carboxylic esters represent a unique structural motif in drug design, often serving as conformationally restricted bioisosteres of proline or alanine. However, their characterization via Infra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidine carboxylic esters represent a unique structural motif in drug design, often serving as conformationally restricted bioisosteres of proline or alanine. However, their characterization via Infrared (IR) spectroscopy presents specific challenges due to the interplay of ring strain , hybridization effects , and N-protecting group interference .

This guide provides an objective analysis of the carbonyl (


) stretching frequencies of azetidine esters. Unlike acyclic esters (typically ~1735-1740 cm⁻¹), azetidine esters exhibit a hypsochromic (blue) shift to 1745–1755 cm⁻¹ . This shift is driven by the increased 

-character of the exocyclic bond, a consequence of the strained four-membered ring.[1] This guide compares these values against pyrrolidine (5-membered) and acyclic analogs and provides a validated protocol for distinguishing the ester carbonyl from the commonly co-occurring carbamate (N-Boc/Cbz) carbonyls.

Mechanistic Analysis: The Physics of the Shift

To interpret the spectrum accurately, one must understand the causality behind the peak position. The shift is not random; it is governed by the changes in bond hybridization required to close a four-membered ring.

The "s-Character" Rule

In an ideal


 carbon, bond angles are 109.5°. In an azetidine ring, the internal bond angles are compressed to ~90°.
  • Internal Bonds: To accommodate the smaller angle, the ring carbon atoms utilize orbitals with higher

    
    -character (since 
    
    
    
    -orbitals are orthogonal, 90°).
  • Exocyclic Bonds: By conservation of hybridization, if the internal bonds use more

    
    -character, the exocyclic bonds (attaching the ester) must use more 
    
    
    
    -character.
  • Spectral Consequence: Bonds with higher

    
    -character are shorter and stronger (higher force constant, 
    
    
    
    ). According to Hooke's Law (
    
    
    ), this increases the vibrational frequency.
Inductive Effects of the Nitrogen

The azetidine nitrogen is closer to the ester group in the 2-position than in pyrrolidine or piperidine analogs. The electron-withdrawing nature of the nitrogen (especially if protected with Boc/Cbz) exerts an inductive effect (-I), further stiffening the


 bond and contributing to the blue shift.
Visualization of the Strain-Frequency Relationship

RingStrainEffect cluster_0 Ring Compression cluster_1 Orbital Rehybridization cluster_2 Spectral Outcome Acyclic (109.5°) Acyclic (109.5°) Pyrrolidine (~104°) Pyrrolidine (~104°) Acyclic (109.5°)->Pyrrolidine (~104°) Azetidine (~90°) Azetidine (~90°) Pyrrolidine (~104°)->Azetidine (~90°) Internal Bonds: High p-character Internal Bonds: High p-character Azetidine (~90°)->Internal Bonds: High p-character Exocyclic C-C=O: High s-character Exocyclic C-C=O: High s-character Internal Bonds: High p-character->Exocyclic C-C=O: High s-character Increased Force Constant (k) Increased Force Constant (k) Exocyclic C-C=O: High s-character->Increased Force Constant (k) Blue Shift (+10-15 cm⁻¹) Blue Shift (+10-15 cm⁻¹) Increased Force Constant (k)->Blue Shift (+10-15 cm⁻¹)

Figure 1: Mechanistic flow illustrating how geometric ring strain translates to increased wavenumber in IR spectroscopy.

Comparative Data Analysis

The following data consolidates experimental observations for ester carbonyls across varying ring sizes. All values assume a non-polar solvent (e.g.,


 or 

) or neat film, as hydrogen bonding solvents (MeOH) will lower frequencies by 10–20 cm⁻¹.
Table 1: Carbonyl Frequency Comparison[2]
Compound ClassRing SizeHybridization StrainTypical

(Ester)
Shift vs. Acyclic
Azetidine-2-carboxylate 4High1745 – 1755 cm⁻¹ +10 – 15 cm⁻¹
Proline (Pyrrolidine) Ester 5Moderate1738 – 1745 cm⁻¹ +3 – 5 cm⁻¹
Piperidine-2-carboxylate 6Negligible (Chair)1735 – 1740 cm⁻¹ ~0 cm⁻¹
Acyclic Amino Ester N/ANone1735 cm⁻¹ Reference
Beta-Lactam (Azetidinone)4Extreme (Endocyclic)1760 – 1780 cm⁻¹Distinct Class

Critical Note: Do not confuse Azetidine esters (exocyclic) with Azetidinones (beta-lactams, endocyclic). The lactam carbonyl is part of the ring and shifts much higher (>1760 cm⁻¹) due to the direct prohibition of amide resonance.

The "Double Carbonyl" Problem

Most azetidines are handled as N-Boc or N-Cbz protected forms to prevent polymerization. This introduces a second carbonyl peak (Carbamate).

  • Ester Peak: ~1750 cm⁻¹ (Sharp, distinct)

  • Boc/Carbamate Peak: ~1690–1710 cm⁻¹ (Broader, intense)

Diagnostic Rule: If you see a single broad peak around 1720 cm⁻¹, your resolution is too low, or the peaks have merged due to solvent effects. You should see two distinct maxima .

Validated Experimental Protocol

To ensure data integrity and reproducibility, follow this self-validating protocol.

Sample Preparation
  • Preferred Method: Solution Cell (CaF₂ windows).

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (

    
    ).
    
    • Why? Avoids hydrogen bonding broadening seen in alcohols.

    • Concentration: 10–20 mg/mL.

  • Alternative: ATR (Attenuated Total Reflectance) on neat oil/solid.

    • Note: ATR typically shifts peaks slightly lower (by 2–4 cm⁻¹) compared to transmission IR due to refractive index dispersion.

Acquisition Parameters
  • Resolution: 2 cm⁻¹ (Essential to resolve Ester vs. Boc).

  • Scans: Minimum 16 (to reduce noise).

  • Background: Fresh solvent blank (for solution) or air (for ATR) taken within 15 minutes of sample.

Workflow Diagram

ExperimentalWorkflow cluster_QC Quality Control (Self-Validation) Start Start: Azetidine Sample SolventCheck Solvent Selection (Anhydrous DCM preferred) Start->SolventCheck Prep Sample Prep (15 mg/mL solution) SolventCheck->Prep Calibrate Polystyrene Calibration (Check 1601 cm⁻¹) Prep->Calibrate Background Background Scan (Clean Windows) Calibrate->Background Acquire Acquisition (4000-600 cm⁻¹, Res: 2 cm⁻¹) Background->Acquire Decision Two Distinct C=O Peaks? Acquire->Decision Process Identify Peaks: ~1750 (Ester) ~1700 (Boc) Decision->Process Yes Reprocess Dry Sample/Change Solvent (Remove H-bonding water) Decision->Reprocess No (Broad blob) Reprocess->Prep

Figure 2: Step-by-step experimental workflow for resolving azetidine ester carbonyls.

Troubleshooting & Artifacts

Water Contamination

Azetidine esters are hygroscopic. Absorbed water appears as a broad hump at 3400 cm⁻¹ but, critically, it can hydrogen-bond to the ester carbonyl, shifting it down to 1735 cm⁻¹, masking the ring strain effect.

  • Fix: Dry sample over

    
     or under high vacuum before analysis.
    
Hydrolysis (The "Acid" Shift)

If the ester hydrolyzes to the carboxylic acid (common in unbuffered aqueous workups), the sharp ester peak at 1750 cm⁻¹ disappears and is replaced by:

  • A broad O-H stretch (3300–2500 cm⁻¹).

  • A lower frequency carbonyl (~1710–1725 cm⁻¹) due to dimerization.

Solvent Cut-off

Avoid using Acetone or Ethyl Acetate as solvents for solution IR, as their own carbonyl signals (1715 cm⁻¹ and 1740 cm⁻¹) will completely obscure the azetidine region.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on ring strain effects on carbonyl frequencies).
  • Sigma-Aldrich. (n.d.). (R)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid.[2] Retrieved from (Provides specific structural data for N-Boc reference standards).

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(4), 427-465.
  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon. (Comparative data on 4 vs 5 membered ring electronics).

Sources

Safety & Regulatory Compliance

Safety

Methyl 1-methylazetidine-2-carboxylate: Proper Disposal Procedures

Part 1: Executive Summary & Immediate Action Status: HAZARDOUS ORGANIC WASTE Primary Directive: Incineration via approved chemical waste contractor. Immediate Prohibition: Do NOT dispose of down the drain.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

Status: HAZARDOUS ORGANIC WASTE Primary Directive: Incineration via approved chemical waste contractor. Immediate Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) due to risk of exothermic ring-opening and N-oxide formation.[1]

Quick Reference Card:

Parameter Specification
Compound Name Methyl 1-methylazetidine-2-carboxylate
CAS Number 33667-53-7 (Verify on specific vendor label)
Waste Class Organic Solvent / Organic Solid (Non-Halogenated preferred)
Key Hazard Irritant (Skin/Eye/Respiratory), Combustible, Strained Ring Reactivity

| Disposal Method | High-temperature incineration |[1]

Part 2: Compound Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity.[1] Methyl 1-methylazetidine-2-carboxylate is not just a "generic organic."[1] It possesses two distinct structural features that dictate its handling:

  • The Azetidine Ring: This is a four-membered nitrogen-containing ring. It possesses significant ring strain (~26 kcal/mol). While kinetically stable under standard conditions, this strain makes the ring susceptible to nucleophilic attack and ring-opening reactions in the presence of strong acids or electrophiles, which can be exothermic [1].[1]

  • The Tertiary Amine: The N-methyl group makes this a tertiary amine. It is basic and can react violently with strong oxidizing agents.

  • The Ester Moiety: The methyl ester group renders the compound susceptible to hydrolysis in strong aqueous base or acid, generating methanol (flammable) and the corresponding amino acid.

GHS Classification (Inferred from SAR & Analogs):

  • H315: Causes skin irritation.[2][3][4][5][6]

  • H319: Causes serious eye irritation.[2][3][4][5][6]

  • H335: May cause respiratory irritation.[2][5][6][7]

  • H227: Combustible liquid (Predicted).

Part 3: Pre-Disposal Protocol (Segregation)[1]

The Golden Rule of Segregation: Isolate this compound from Oxidizers and Strong Acids.

Why?

  • Oxidizers: Mixing tertiary amines with peroxides or permanganates can lead to rapid oxidation and potentially explosive N-oxide formation.

  • Strong Acids: While amines naturally form salts with acids, the heat of neutralization combined with the potential for acid-catalyzed ring opening of the azetidine moiety creates an unnecessary thermal risk in a waste container.[1]

Container Selection:

  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Cap: Vented caps are recommended if the waste is being mixed with other compatible organics to prevent pressure buildup from minor off-gassing.

Part 4: Step-by-Step Disposal Workflow
Scenario A: Disposal of Pure Substance (Solid or Liquid)
  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1] Perform all operations in a fume hood.

  • Solubilization (Optional but Recommended): If the compound is solid or a viscous oil, dissolve it in a minimal amount of a compatible combustible solvent (e.g., Acetone, Methanol, or Ethanol).[1] This ensures the waste flows easily during the incineration feed process.

  • Transfer: Pour the solution into the "Non-Halogenated Organic Waste" carboy.

    • Note: If your lab does not separate halogenated/non-halogenated, the general "Organic Solvent Waste" bin is acceptable.[1]

  • Labeling: Affix a hazardous waste tag immediately. List the full chemical name and approximate percentage. Do not use abbreviations like "Azetidine ester."

Scenario B: Disposal of Reaction Mixtures (HPLC Waste / Mother Liquors)
  • pH Check: Ensure the waste stream is not highly acidic (pH < 2) or highly basic (pH > 12). If it is, neutralize to pH 6-8 before combining with the main organic waste stream to prevent hydrolysis or salt precipitation.[1]

  • Segregation: Ensure the mixture does not contain oxidizers (e.g., from a reaction workup using Hydrogen Peroxide or mCPBA). If oxidizers are present, they must be quenched before the waste is transferred to the storage drum.[1]

    • Quench Procedure: Use a reducing agent (e.g., Sodium Bisulfite solution) and test with starch-iodide paper to confirm no active oxidant remains.[1]

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a small volume of acetone or ethanol.

  • Rinsate Disposal: Pour all three rinses into the Organic Waste container.

  • Defacing: Cross out the label on the bottle and mark it "Empty."

  • Final Step: Dispose of the glass/plastic bottle in the designated glass or recycling bin, depending on your facility's specific glass waste rules.

Part 5: Visualizing the Decision Matrix

The following decision tree illustrates the logical flow for disposing of Methyl 1-methylazetidine-2-carboxylate.

DisposalWorkflow Start Waste: Methyl 1-methylazetidine-2-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Dissolve Dissolve in Acetone/EtOH Solid->Dissolve OxidizerCheck Contains Oxidizers? Liquid->OxidizerCheck Dissolve->OxidizerCheck Quench Quench with Reducing Agent (Verify with Starch-Iodide) OxidizerCheck->Quench Yes Segregate Select Stream: Non-Halogenated Organic OxidizerCheck->Segregate No Quench->Segregate Labeling Label: Full Name + Hazard Class Segregate->Labeling FinalDisp Ship for Incineration Labeling->FinalDisp

Caption: Operational workflow for the safe segregation and disposal of azetidine ester waste.

Part 6: Spill Management Protocol

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[4] Azetidines can have a pungent, amine-like odor.[1]

  • PPE Up: Wear a respirator (organic vapor cartridge) if ventilation is poor.

  • Contain: Use vermiculite or sand to dike and absorb the spill.

    • Warning: Do NOT use paper towels for neat (pure) amine spills if possible, as the high surface area can sometimes facilitate rapid oxidation or heating.[1] Use inert absorbents first.

  • Clean: Scoop absorbed material into a wide-mouth jar. Wipe the surface with a dilute soap/water solution, followed by an acetone wipe.[1]

  • Dispose: Label the debris jar as "Hazardous Waste: Solid Debris contaminated with Methyl 1-methylazetidine-2-carboxylate."

Part 7: Regulatory & Scientific Grounding

Scientific Rationale: The protocols above are derived from the chemical properties of azetidine-2-carboxylic acid derivatives. The parent compound, L-Azetidine-2-carboxylic acid (CAS 2133-34-8), and its methyl ester (CAS 134419-57-1) are established analogs [2, 3].[1] The N-methylation (CAS 33667-53-7) increases lipophilicity but retains the core reactivity profile of the strained ring system [4].[1]

Compliance:

  • EPA (USA): This waste falls under 40 CFR 261.3 (Definition of Hazardous Waste). It is likely a "D-listed" waste (Characteristic of Ignitability D001) if in a flammable solvent.[1]

  • RCRA: Must be disposed of via a permitted Treatment, Storage, and Disposal Facility (TSDF).[1]

References
  • PubChem. Methyl azetidine-2-carboxylate | C5H9NO2.[6][8][9] National Library of Medicine. Available at: [Link]

Sources

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